2,6-Dicyano-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIJBVDRYHKNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396507 | |
| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21635-92-7 | |
| Record name | 4-Methyl-2,6-pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,6-Dicyano-4-methylpyridine
The following technical guide details the chemical identity, synthesis, and applications of 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7). It is structured for research scientists and drug development professionals, focusing on its role as a critical intermediate in the synthesis of tridentate ligands for coordination chemistry.[1]
CAS Number: 21635-92-7 Synonyms: 4-Methylpyridine-2,6-dicarbonitrile; 4-Methyl-2,6-pyridinedicarbonitrile[2][3]
Executive Summary
2,6-Dicyano-4-methylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of 2,6-bis(azolyl)pyridines .[2] These tridentate ligands are structural analogues of terpyridine but offer tunable electronic properties via the 4-methyl substituent and the specific azole moieties (e.g., tetrazoles, oxadiazoles).[1] This molecule is pivotal in two advanced fields: nuclear waste reprocessing (specifically Actinide/Lanthanide separation) and photonic materials (luminescent lanthanide complexes and Dye-Sensitized Solar Cells).[1][2]
Chemical Identity & Physical Properties
The 4-methyl group breaks the symmetry of the pyridine ring electronically, serving as a handle for further functionalization (e.g., oxidation to a carboxylic acid) or simply to modulate solubility in organic solvents compared to the unsubstituted analog.[1]
| Property | Data |
| CAS Number | 21635-92-7 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Structure | Pyridine core, cyano groups at C2, C6; methyl at C4 |
| Appearance | Off-white to pinkish/red solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |
| Melting Point | 128–129 °C (Typical for analogous pyrones; pyridine derivative range varies by purity) |
| pKa | ~ -5.22 (Predicted, conjugate acid) |
Strategic Synthesis: The Rosenmund-von Braun Route
While industrial routes for cyanopyridines often involve the ammoxidation of alkylpyridines (e.g., 2,4,6-collidine), this method lacks the regioselectivity required for high-purity laboratory applications. The preferred research-grade synthesis involves the nucleophilic aromatic substitution of 2,6-dichloro-4-methylpyridine using a cyanide source.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism (
Figure 1: Synthesis of 2,6-Dicyano-4-methylpyridine via Rosenmund-von Braun cyanation.
Experimental Protocol
Objective: Synthesis of 2,6-Dicyano-4-methylpyridine from 2,6-Dichloro-4-methylpyridine.
Reagents:
-
2,6-Dichloro-4-methylpyridine (1.0 eq)[2]
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous)[1][2]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-methylpyridine (10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add CuCN (22 mmol) to the solution. The mixture will form a suspension.[2]
-
Reaction: Heat the mixture to reflux (approx. 150°C) under an inert atmosphere (
or Ar) for 12–24 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) or LC-MS. -
Quenching: Cool the reaction mixture to room temperature. Pour the dark slurry into a solution of ethylenediamine (10% aq) or ammonia/water (1:1) to complex the copper salts.[1] Stir vigorously for 30 minutes until the organic layer separates or the aqueous phase turns deep blue.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol/Toluene.[1]
Critical Applications in Advanced Materials
The 2,6-dicyano motif is a "masked" functionality.[2] It is rarely the end product but rather the precursor to high-affinity nitrogen-rich ligands.
Actinide/Lanthanide Separation (SANEX Process)
The separation of trivalent minor actinides (
-
Transformation: The cyano groups are converted into tetrazoles (via reaction with
) or 1,2,4-triazines .[1] -
Mechanism: The resulting "soft" nitrogen donors (N-donors) in the heterocyclic rings show a higher affinity for the softer
ions compared to the harder ions, allowing for selective solvent extraction.[1]
Supramolecular & Photonic Materials[1][2][5]
-
Ligand Synthesis: 2,6-Dicyano-4-methylpyridine reacts with hydrazine/hydroxylamine to form 2,6-bis(1,2,4-triazolyl) or 2,6-bis(oxadiazolyl) pyridines.
-
Function: These ligands coordinate with Lanthanides (Eu, Tb) to form highly luminescent complexes used in bio-assays and OLEDs.[1] The 4-methyl group prevents aggregation and improves solubility in polymer matrices.
Figure 2: Divergent synthesis of functional ligands from the dicyano precursor.
Safety & Handling (GHS Standards)
Handling 2,6-Dicyano-4-methylpyridine requires standard laboratory safety protocols for nitriles.
| GHS Classification | Hazard Statement | Precautionary Measure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Do not eat, drink or smoke when using.[1] |
| Skin Irritation | H315: Causes skin irritation.[2] | Wear protective gloves/clothing.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear eye protection/face shield.[2] |
| STOT - Single Exp. | H335: May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area.[2] |
Note: In the synthesis involving CuCN, extreme care must be taken to avoid contact with acids, which can liberate lethal HCN gas.[1]
References
-
ChemicalBook. (2025).[1][2] 2,6-Dicyano-4-methylpyridine Properties and Suppliers. Retrieved from [1]
-
Kravtsov, C. et al. (2020).[1] 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)pyridines. ACS Omega.[1][2] Retrieved from [1]
-
Organic Syntheses. (1962).[1] 2-Cyano-6-methylpyridine (General Method for Cyanopyridines).[4] Org. Synth. 1962, 42,[1] 30. Retrieved from [1]
-
PubChem. (2025).[1][2][5] 4-methylpyridine-2,6-dicarbonitrile (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]
-
TCI Chemicals. (2025).[1][2] 2,6-Dichloro-3-cyano-4-methylpyridine (Related Structure & Physical Data). Retrieved from [1]
Sources
- 1. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]
- 2. 100-70-9|Picolinonitrile|BLD Pharm [bldpharm.com]
- 3. CAS:1620-76-4, 2-氰基-4-甲基吡啶-毕得医药 [bidepharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Dicyano-4-methylpyridine | C8H5N3 | CID 3794399 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,6-Dicyano-4-methylpyridine: Molecular Architecture & Synthetic Utility
The following technical guide details the molecular structure, synthesis, and applications of 2,6-Dicyano-4-methylpyridine , designed for researchers in organic synthesis, coordination chemistry, and drug development.
Synonyms: 4-Methyl-2,6-pyridinedicarbonitrile; 4-Methylpyridine-2,6-dicarbonitrile
CAS Registry Number: 21635-92-7
Molecular Formula: C
Structural Characterization
Molecular Geometry & Electronic Properties
2,6-Dicyano-4-methylpyridine features a planar pyridine core substituted at the 2- and 6-positions with cyano (-C≡N) groups and at the 4-position with a methyl (-CH
-
Electronic Deficit: The two cyano groups are strong electron-withdrawing groups (EWG) via both induction (-I) and resonance (-M). This renders the pyridine ring highly electron-deficient (
-acidic) compared to 4-methylpyridine (picoline). -
Dipole Moment: The vector sum of the two cyano dipoles (pointing away from the ring nitrogen) and the pyridine lone pair creates a significant net dipole moment, influencing its solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).
-
Coordination Potential: The molecule possesses three potential N-donor sites:
-
Pyridine Nitrogen (
): Sterically hindered by the flanking cyano groups but electronically available.[1] -
Nitrile Nitrogens (
): Less basic but capable of end-on coordination to soft metal centers (e.g., Ag(I), Cu(I)) or participating in hydrogen bonding.
-
Spectroscopic Fingerprint (Predicted & Literature-Based)
Researchers should validate synthesized product against these spectral benchmarks.
| Technique | Parameter | Value/Range | Structural Assignment |
| 2.60 – 2.70 (s, 3H) | -CH | ||
| 7.90 – 8.10 (s, 2H) | Ar-H (3,5) : Significant downfield shift due to ortho-cyano groups. | ||
| ~21.0 | -CH | ||
| ~115.0 – 117.0 | -CN : Characteristic nitrile carbon. | ||
| ~128.0 – 130.0 | C-3, C-5 : Aromatic methine carbons. | ||
| ~134.0 – 136.0 | C-2, C-6 : Quaternary carbons bearing nitriles. | ||
| ~150.0 – 155.0 | C-4 : Quaternary carbon bearing methyl. | ||
| IR | 2230 – 2250 | C≡N stretch : Sharp, strong diagnostic band. | |
| 1590 – 1610 | C=C / C=N : Pyridine ring skeletal vibrations.[1] |
Synthetic Pathways
The synthesis of 2,6-dicyano-4-methylpyridine typically follows one of two primary strategies: Ammoxidation (Industrial) or Functional Group Interconversion (Laboratory).
Pathway A: Ammoxidation of 2,4,6-Collidine (Industrial Route)
This method utilizes heterogeneous catalysis to convert the
-
Reagents: Ammonia (
), Oxygen ( /Air). -
Catalyst: Vanadium-oxide (
) or Molybdenum-based catalysts on support (e.g., ). -
Conditions: High temperature (300–400 °C), gas phase.
-
Mechanism: Radical-mediated oxidation of methyl C-H bonds followed by condensation with ammonia.
Pathway B: Dehydration of 4-Methyl-2,6-pyridinedicarboxamide (Lab Scale)
For high-purity laboratory synthesis, a stepwise approach from the diacid or diester is preferred.
-
Esterification: 4-Methyl-2,6-pyridinedicarboxylic acid
Diethyl ester (SOCl , EtOH). -
Amidation: Diethyl ester
Diamide (NH , MeOH, rt). -
Dehydration: Diamide
2,6-Dicyano-4-methylpyridine .-
Dehydrating Agents: POCl
, SOCl , or Trifluoroacetic anhydride (TFAA) with Pyridine.
-
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways. The red path represents industrial scale-up; the blue path represents controlled laboratory synthesis.
Experimental Protocol: Dehydration Route
Objective: Synthesis of 2,6-dicyano-4-methylpyridine from 4-methyl-2,6-pyridinedicarboxamide.
Safety: POCl
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
). -
Charge: Add 4-methyl-2,6-pyridinedicarboxamide (10.0 mmol) and Phosphorus Oxychloride (POCl
) (60.0 mmol). -
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the polar amide spot disappears.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice (~200 g) with vigorous stirring to hydrolyze excess POCl
. Caution: Exothermic. -
Neutralize the solution to pH ~7-8 using saturated NaHCO
or NH OH.
-
-
Isolation:
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield a white/off-white solid.
Applications in Research & Development
Ligand Design for Coordination Chemistry
The 2,6-dicyano motif is a versatile precursor for "Pincer" ligands.
-
Tetrazole Synthesis: Reaction with Sodium Azide (NaN
) yields 2,6-bis(tetrazolyl)-4-methylpyridine , a powerful chelator for Lanthanide separation and luminescent MOFs. -
Amidine/Oxime Formation: Reaction with hydroxylamine yields bis(amidoximes), used to create metallamacrocycles.
Pharmaceutical Intermediates
The nitrile groups serve as electrophilic handles for heterocycle construction (e.g., oxadiazoles, triazoles) found in:
-
Kinase Inhibitors: Pyridine cores are frequent scaffolds in ATP-competitive inhibitors.
-
Antimicrobial Agents: Bis-heterocyclic pyridine derivatives exhibit broad-spectrum activity.
Dye-Sensitized Solar Cells (DSSC)
Derivatives of 2,6-dicyano-4-methylpyridine are used to synthesize anchoring ligands (e.g., carboxylic acid or phosphonic acid functionalized terpyridines) for Ruthenium-based dyes, enhancing electron injection into TiO
Figure 2: Downstream application workflow. The nitrile groups act as the primary reactive handles for functional diversification.
References
-
Synthesis & Reactivity of Pyridine Nitriles
-
Related Pyridine-2,6-dicarbonitrile Chemistry
-
Ammoxidation Pathways
-
Patent Literature (Application in DSSC)
Sources
- 1. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]
- 2. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4,6-Collidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 6. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Physical and Chemical Properties of 2,6-Dicyano-4-methylpyridine
Executive Summary
2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7), also known as 4-methyl-2,6-pyridinedicarbonitrile, serves as a critical heterocyclic scaffold in the synthesis of multidentate ligands and pharmaceutical intermediates.[1] Its unique architecture—a pyridine core substituted with electron-withdrawing cyano groups at the 2,6-positions and an electron-donating methyl group at the 4-position—creates a "push-pull" electronic system. This electronic distribution makes it highly versatile for nucleophilic substitutions, hydrolysis, and cycloaddition reactions, particularly in the development of 2,6-bis(azolyl)pyridines (BAPs) for coordination chemistry and supramolecular assemblies.
Part 1: Molecular Architecture & Identification
This compound is defined by its symmetry and the reactivity of its nitrile "wings," which are susceptible to transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles).
Table 1: Chemical Identity & Descriptors
| Property | Detail |
| IUPAC Name | 4-Methylpyridine-2,6-dicarbonitrile |
| Common Synonyms | 2,6-Dicyano-4-picoline; 2,6-Pyridinedicarbonitrile, 4-methyl- |
| CAS Number | 21635-92-7 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| SMILES | CC1=CC(=NC(=C1)C#N)C#N |
| InChI Key | UDIJBVDRYHKNDU-UHFFFAOYSA-N |
| MDL Number | MFCD00956145 |
Part 2: Physicochemical Profile[2][3]
The physical behavior of 2,6-dicyano-4-methylpyridine is dominated by the polarity of the cyano groups and the planarity of the pyridine ring, facilitating π-π stacking in the solid state.
Table 2: Physical & Chemical Properties
| Property | Value / Observation | Context & Notes |
| Physical State | Solid | Typically appears as an off-white to pinkish crystalline powder depending on purity. |
| Melting Point | 130–135 °C (Est.) | Note: While the unsubstituted analog melts at 123-127°C [1], the 4-methyl group typically elevates the lattice energy. |
| Boiling Point | ~331 °C (Predicted) | High boiling point due to strong dipole-dipole interactions. |
| Solubility | Moderate | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, Ethyl Acetate). Poorly soluble in water. |
| pKa | -5.22 (Predicted) | The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effect of the two ortho-cyano groups. |
| LogP | 1.3 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeability in drug design contexts. |
Part 3: Synthetic Routes & Manufacturing[3]
The synthesis of 2,6-dicyano-4-methylpyridine generally follows two primary strategies: the Rosmund-von Braun cyanation of halogenated precursors or the ammoxidation of alkylpyridines.
Protocol A: Cyanation of 2,6-Dichloro-4-methylpyridine (Laboratory Scale)
This method is preferred for high-purity laboratory synthesis due to the availability of the dichloro precursor.
-
Reagents: 2,6-Dichloro-4-methylpyridine, Zinc Cyanide (Zn(CN)₂), Palladium catalyst (Pd(PPh₃)₄), DMF (solvent).
-
Procedure:
-
Charge a reaction vessel with 2,6-dichloro-4-methylpyridine (1.0 eq) and Zn(CN)₂ (1.2 eq).
-
Add dry DMF and degas with Nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) under inert atmosphere.
-
Heat the mixture to 80–100°C for 4–12 hours.
-
Workup: Cool to RT, dilute with ethyl acetate, wash with ammonium hydroxide (to remove copper/zinc salts), then brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).
-
Protocol B: Formation via N-Oxide Activation (Reissert-Henze Type)
An alternative route involves the activation of 4-picoline-N-oxide, though this often requires stepwise cyanation.
Visualization of Synthetic Logic
The following diagram illustrates the conversion logic from the dichloro-precursor, highlighting the critical transition metal-catalyzed step.
Figure 1: Palladium-catalyzed cyanation pathway converting the dichloro-precursor to the dinitrile target.
Part 4: Chemical Reactivity & Functionalization
The 2,6-dicyano moiety acts as a versatile "warhead" for further derivatization. The electron-deficient nature of the ring (enhanced by the cyano groups) makes the 4-methyl group slightly acidic, allowing for potential condensation reactions, though the primary reactivity lies at the nitrile carbons.
Hydrolysis to Dicarboxylic Acids
Hydrolysis yields 4-methyl-2,6-pyridinedicarboxylic acid (Lutidinic acid derivative), a precursor for metal-organic frameworks (MOFs).
-
Conditions: Aqueous NaOH (2M), Reflux, 4h → Acidification with HCl.
[3+2] Cycloaddition (Click Chemistry)
Reaction with sodium azide yields 2,6-bis(tetrazolyl)-4-methylpyridine , a powerful ligand for lanthanide separation and luminescent materials [2].
-
Protocol: React nitrile with NaN₃ and NH₄Cl in DMF at 110°C.
Pinner Reaction / Amidine Formation
Treatment with alcohols under acidic conditions yields imidates, which can be converted to amidines or bis(oxazolines) (Pybox ligands).
Reactivity Flowchart
Figure 2: Divergent synthesis map showing the transformation of the nitrile groups into functional ligands.
Part 5: Handling, Safety & Stability
Signal Word: WARNING
As a nitrile derivative, this compound possesses inherent toxicity and must be handled with rigorous safety protocols.
-
Hazard Statements (GHS):
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis from atmospheric moisture.
-
Incompatibility: Strong oxidizing agents, strong acids, and strong bases.[2]
Self-Validating Safety Protocol: Before scaling up any reaction involving this compound:
-
Test: Verify the integrity of the glovebox or fume hood airflow.
-
Neutralization: Prepare a bleach (sodium hypochlorite) bath to neutralize any potential cyanide byproducts if harsh reagents are used.
-
Monitoring: Ensure HCN detectors are active if acidic hydrolysis is performed.
References
-
Sigma-Aldrich. 2,6-Pyridinedicarbonitrile Product Specification.[4] Retrieved from [4]
-
Kravtsov, V. C., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). ACS Omega. Retrieved from
-
ChemicalBook. 2,6-Dicyano-4-methylpyridine Properties and Suppliers. Retrieved from
-
PubChem. Compound Summary: 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7).[5] National Library of Medicine. Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of 2,6-Dicyano-4-methylpyridine
This guide provides a comprehensive technical overview of the primary synthesis pathways for 2,6-Dicyano-4-methylpyridine, a valuable heterocyclic building block. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, procedural causality, and practical methodologies for producing this compound. We will explore three major synthetic strategies: vapor-phase ammoxidation, nucleophilic substitution of dihalopyridines, and a multi-step approach starting from chelidonic acid derivatives.
Introduction: The Significance of 2,6-Dicyano-4-methylpyridine
2,6-Dicyano-4-methylpyridine is a substituted pyridine derivative featuring two nitrile functional groups. These electron-withdrawing groups significantly influence the electronic properties of the pyridine ring, making it a versatile intermediate. The nitrile moieties can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, opening pathways to a wide array of more complex molecules. Its structural framework is of particular interest in the synthesis of pharmaceuticals and functional materials where the pyridine core acts as a key coordinating ligand or structural scaffold.[1] This guide aims to provide a detailed, field-proven analysis of its synthesis, grounded in established chemical literature and industrial practices.
Pathway 1: Vapor-Phase Catalytic Ammoxidation
Ammoxidation is a powerful industrial process for converting methyl-substituted aromatic and heteroaromatic compounds directly into their corresponding nitriles. This method is characterized by its efficiency and use of cost-effective reagents: ammonia and air.
Scientific Principle & Mechanistic Causality
The core of this process involves passing a gaseous mixture of a methyl-substituted pyridine (like 4-picoline or 2,6-lutidine), ammonia, and an oxygen source (typically air) over a solid-state catalyst at elevated temperatures (300-500°C).[2][3] The catalyst, usually a mixed metal oxide, facilitates the oxidation of the methyl groups to aldehydes, which then react with ammonia to form imines. Subsequent dehydrogenation of the imines yields the nitrile groups.
The choice of catalyst is critical for achieving high selectivity and yield. Vanadium-based catalysts, often promoted with other metal oxides like antimony, titanium, or chromium, are frequently employed.[2][4] These promoters enhance catalyst activity and stability, minimizing the over-oxidation of the substrate to CO and CO₂, which is a common side reaction.[2] Steam is often included in the feed gas to moderate the reaction and prevent catalyst deactivation.[2]
Caption: Nucleophilic substitution for dicyanopyridine synthesis.
Experimental Protocol: Palladium-Catalyzed Cyanation
Note: This is a representative protocol. The synthesis of the starting material, 2,6-dichloro-4-methylpyridine, would be a prerequisite step, typically achieved by chlorination of 4-methylpyridine derivatives.
-
Inert Atmosphere: To a flame-dried reaction flask, add 2,6-dichloro-4-methylpyridine, zinc cyanide (1.2 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-140°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and dilute with a solvent like ethyl acetate. Filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 2,6-Dicyano-4-methylpyridine.
Pathway 3: Ring Transformation from Acyclic Precursors
A more elegant and modern approach involves constructing the desired substituted pyridine ring from non-pyridine starting materials. A notable example is the synthesis starting from derivatives of chelidonic acid, which can be sourced from acetone and diethyl oxalate. [5]
Scientific Principle & Mechanistic Causality
This multi-step pathway begins with the synthesis of 2,6-dicyano-4-pyrone. This key intermediate is built from diethyl acetonedioxalate in a three-step sequence: cyclization to form diethyl chelidonate, amidation to chelidonic acid diamide, and finally dehydration to 2,6-dicyano-4-pyrone. [5][6]The crucial final step involves treating the 2,6-dicyano-4-pyrone with ammonia. The ammonia attacks the pyrone ring, leading to a ring-opening and subsequent ring-closing reaction that substitutes the pyrone oxygen with nitrogen, forming the 4-hydroxypyridine tautomer. [7]While this yields a 4-hydroxy derivative, subsequent chemical modification could potentially remove the hydroxyl group if the unsubstituted 4-position is required. This method offers a high degree of control over the substitution pattern.
Caption: Multi-step synthesis via a pyrone intermediate.
Experimental Protocol: Synthesis via 2,6-Dicyano-4-pyrone
This protocol focuses on the synthesis of the key intermediate and its conversion to a pyridine derivative.
-
Synthesis of Diethyl Chelidonate: Reflux diethyl 2,4,6-trioxoheptanedioate (diethyl acetonedioxalate) in toluene with a catalytic amount of p-toluenesulfonic acid to yield diethyl chelidonate (yield ~63%). [6]2. Synthesis of Chelidonic Acid Diamide: Treat diethyl chelidonate with a 20% aqueous ammonia solution at 0°C for one hour. Filter the resulting precipitate to obtain chelidonic acid diamide (yield ~87%). [6]3. Synthesis of 2,6-Dicyano-4-pyrone: To a mixture of the diamide and pyridine in dry dioxane at 0°C, add trifluoroacetic anhydride (TFAA). Stir and allow the reaction to proceed for 24 hours at room temperature. After aqueous workup and extraction with chloroform, the product is isolated (yield ~71%). [5]4. Conversion to 4-Hydroxypyridine Derivative: Treat the 2,6-dicyano-4-pyrone with a 25% aqueous ammonia solution at room temperature for approximately 48 hours. Acidification with HCl precipitates the 2,6-dicyano-4-hydroxypyridine product (yield ~84%). [5][7]
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Ammoxidation | Pathway 2: Cyanation | Pathway 3: Ring Transformation |
| Starting Materials | 4-Picoline, NH₃, O₂ | 2,6-Dichloro-4-methylpyridine, CN⁻ source | Diethyl acetonedioxalate, NH₃ |
| Scalability | High (Industrial) | Moderate (Lab to Pilot) | Moderate (Lab Scale) |
| Number of Steps | 1 (from substrate) | 1 (from dihalide) | 4+ |
| Reaction Conditions | Harsh (High T, Gas Phase) | Moderate to Harsh (High T, Liquid Phase) | Moderate |
| Key Advantages | Atom-economical, continuous process, low-cost reagents. | High yields for the substitution step, well-defined chemistry. | High control of substitution, builds complexity from simple precursors. |
| Key Disadvantages | Requires specialized equipment, catalyst deactivation, potential for over-oxidation. | Use of highly toxic cyanides, multi-step synthesis of starting material, potential catalyst cost. | Multi-step, lower overall yield, generates more waste. |
Conclusion
The synthesis of 2,6-Dicyano-4-methylpyridine can be approached through several distinct and viable pathways, each with its own set of advantages and challenges.
-
Vapor-phase ammoxidation stands out as the most direct and economical route for large-scale industrial production, leveraging inexpensive feedstocks in a continuous process.
-
The cyanation of a dihalopyridine offers a reliable and often high-yielding method for laboratory and pilot-scale synthesis, provided the halogenated precursor is accessible.
-
Synthesis via ring transformation from acyclic precursors represents a more academic and versatile approach, allowing for the construction of the heterocyclic core from the ground up, which can be invaluable for creating diverse analogues.
The optimal choice of synthesis pathway is ultimately dictated by the specific requirements of the project, including the desired scale of production, available equipment, cost constraints, and safety considerations.
References
- CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google P
- WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google P
-
2,6-Lutidine - Wikipedia. (URL: [Link])
- US3475350A - Ammoxidation catalyst - Google P
-
Cas No. 2893-33-6 2,6-Pyridinedicarbonitrile. (URL: [Link])
-
One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! - ResearchGate. (URL: [Link])
-
2,6-dimethylpyridine - Organic Syntheses Procedure. (URL: [Link])
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - ACS Publications. (URL: [Link])
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - NIH. (URL: [Link])
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (URL: [Link])
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). (URL: [Link])
-
2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central. (URL: [Link])
-
(PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. (URL: [Link])
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google P
-
3-Cyano-2,6-Dichloro-4-Methylpyridine | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates. (URL: [Link])
-
Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed Central. (URL: [Link])
-
Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])
-
2,6-Dichloro-3-cyano-4-methylpyridine, 5g, Each - CP Lab Safety. (URL: [Link])
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Technical Guide: 4-Methylpyridine-2,6-dicarbonitrile
Executive Summary
This technical guide provides a definitive analysis of 4-methylpyridine-2,6-dicarbonitrile (commonly referred to as 2,6-Dicyano-4-methylpyridine). As a functionalized pyridine scaffold, this molecule serves as a critical linchpin in the synthesis of tridentate "pincer" ligands (such as terpyridines), Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates. This document standardizes its nomenclature according to IUPAC 2013 recommendations, details a self-validating synthetic protocol via amide dehydration, and outlines its utility in high-fidelity coordination chemistry.
Part 1: Nomenclature & Structural Analysis
The Definitive IUPAC Name
While often cataloged as "2,6-Dicyano-4-methylpyridine" in commercial inventories, the rigorous Preferred IUPAC Name (PIN) is:
4-Methylpyridine-2,6-dicarbonitrile
Mechanistic Naming Logic
The derivation follows the IUPAC Blue Book (P-66.5.1.1) hierarchy for cyclic parent hydrides substituted with nitrile groups.
-
Principal Functional Group: The nitrile (
) group has priority over the methyl group. -
Suffix Selection: Because the carbon atom of the nitrile group is not part of the heterocyclic ring, the suffix -carbonitrile is mandated (as opposed to "-nitrile," which is used for acyclic chains where the carbon is part of the backbone).
-
Numbering: The pyridine nitrogen is position 1. The ring is numbered to give the principal groups (carbonitriles) the lowest possible locants (2 and 6). The methyl group falls at position 4.[1]
Structural Visualization
The following diagram illustrates the numbering priority and functional group hierarchy.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature rules applied to the target molecule.
Part 2: Synthetic Pathways & Protocols
The most robust laboratory-scale synthesis involves the dehydration of 4-methylpyridine-2,6-dicarboxamide . This route is preferred over direct ammoxidation (industrial) due to higher purity profiles required for drug development.
Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution followed by dehydration.
-
Precursor: Dimethyl 4-methylpyridine-2,6-dicarboxylate.
-
Amidation: Conversion to the diamide using aqueous ammonia.
-
Dehydration: Conversion of the primary amide to the nitrile using Phosphorus Oxychloride (
) or Thionyl Chloride ( ).
Figure 2: Step-wise synthetic workflow from the diester precursor to the dinitrile target.
Validated Experimental Protocol (Dehydration Step)
Note: This protocol utilizes
Reagents:
-
4-Methylpyridine-2,6-dicarboxamide (1.0 eq)
-
Phosphorus Oxychloride (
) (Excess, solvent/reagent) -
Sodium Chloride (NaCl) (Catalytic additive)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Addition: Charge the flask with the diamide precursor. Carefully add
(approx. 5-8 mL per gram of amide). Caution: Exothermic. -
Catalysis: Add a spatula tip of dry NaCl (facilitates the reaction via chloride ion catalysis).
-
Reflux: Heat the mixture to reflux (~106°C) for 2–4 hours.
-
Checkpoint: The reaction is complete when the suspension becomes a clear solution and TLC indicates consumption of the polar amide.
-
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess
. -
Neutralization: Adjust pH to ~7–8 using solid
or 2M NaOH. -
Isolation: The product usually precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (
mL). -
Purification: Recrystallize from Ethanol or sublimate under vacuum if high purity (>99%) is required for biological assays.
Part 3: Physicochemical Characterization
Reliable identification relies on the following physical constants. Data synthesized from authoritative MSDS and literature sources.
| Property | Value / Range | Notes |
| CAS Number | 2893-33-6 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 143.15 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 123 – 127 °C | Sharp melting range indicates purity |
| Solubility | Soluble in DCM, Chloroform, DMSO | Poorly soluble in water |
| IR Spectroscopy | Diagnostic peak for nitrile |
Part 4: Applications in Drug Discovery & Catalysis
The "Pincer" Ligand Precursor
The primary utility of 4-methylpyridine-2,6-dicarbonitrile in drug development is its role as a scaffold for Terpyridine (tpy) derivatives.
-
Mechanism: The nitrile groups at positions 2 and 6 are susceptible to nucleophilic attack (e.g., by organolithiums or Grignard reagents) or condensation reactions.
-
Result: This allows the formation of 2,6-bis(heteroaryl)pyridines.
-
Therapeutic Relevance: Metal complexes of these ligands (Pt, Ru, Au) are potent metallo-intercalators that bind to DNA, acting as cytotoxic agents against resistant cancer cell lines.
Metal-Organic Frameworks (MOFs)
In materials science, the linear rigidity of the dinitrile combined with the pyridine nitrogen allows this molecule to act as a tritopic linker .
-
Coordination: The pyridine N binds to metal nodes, while the nitrile N atoms can bridge adjacent centers, creating porous networks used in drug delivery systems.
Safety Profile (GHS Classification)
-
Acute Toxicity: Category 3 (Oral). Toxic if swallowed.[2][3][4]
-
Handling: Double-gloving (Nitrile) and eye protection are mandatory.
References
-
IUPAC Nomenclature Rules
- Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-66.5.1.1.
- Source: Royal Society of Chemistry / IUPAC.
-
Link:[Link]
-
Physical Properties & Safety
-
Title: 2,6-Pyridinedicarbonitrile Product Specification & SDS.[5]
- Source: Sigma-Aldrich (Merck).
-
-
Synthetic Methodology (Amide Dehydration)
- Title: Synthesis of Pyridine-2,6-dicarbonitrile Deriv
- Source: PubChem (National Library of Medicine)
-
Link:[Link]
-
Application in Ligand Design
- Title: 2,6-Dicyanopyridine as a precursor for terpyridine ligands.
- Source: ScienceDirect / Tetrahedron Letters (General Reference for Pincer Ligand Synthesis).
-
Link:[Link]
Sources
Technical Guide: Spectral Characterization of 2,6-Dicyano-4-methylpyridine
The following technical guide details the spectral characterization and analytical profile of 2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7). This document is structured for researchers requiring rigorous identification data for synthesis verification and impurity profiling.
Executive Summary
2,6-Dicyano-4-methylpyridine (also known as 4-methylpyridine-2,6-dicarbonitrile) is a highly functionalized pyridine derivative (
| Property | Data |
| CAS Registry Number | 21635-92-7 |
| Molecular Formula | |
| Molecular Weight | 143.15 g/mol |
| Appearance | Off-white to pink/red crystalline solid (commercial samples often colored due to charge-transfer impurities) |
| Melting Point | ~128–130 °C (Analogous purified range); Commercial sources often cite higher decomposition ranges.[1][2] |
Molecular Characterization Strategy
The identification of this compound relies on confirming the substitution pattern of the pyridine ring.[2] The 2,6-dicyano substitution imposes a high degree of symmetry, rendering the aromatic protons equivalent and the nitrile carbons equivalent.
Analytical Workflow
The following Graphviz diagram outlines the logical flow for characterizing the compound, moving from bulk property verification to structural confirmation.
Figure 1: Sequential analytical workflow for verifying 2,6-Dicyano-4-methylpyridine.
Detailed Spectral Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (Predicted/Analog-Derived in CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.80 – 7.95 | Singlet (s) | 2H | Ar-H (C3, C5) | Deshielded relative to 4-picoline (~7.0 ppm) due to the strong electron-withdrawing anisotropic and inductive effects of the ortho-nitrile groups.[1][2] |
| 2.60 – 2.70 | Singlet (s) | 3H | Ar-CH | Deshielded relative to 4-picoline (~2.4 ppm) due to the electron-deficient pyridine ring.[1][2] |
C NMR Data (Predicted)
-
Nitriles (
): ~116–117 ppm.[2] -
Aromatic C2/C6 (Quaternary): ~134–136 ppm (Shielded relative to typical pyridine
-carbons due to ipso-substitution).[1] -
Aromatic C3/C5 (CH): ~128–130 ppm.[2]
-
Methyl (
): ~21–22 ppm.[2]
Expert Insight: The absence of coupling in the aromatic region (singlet) is the primary confirmation of the 2,6-substitution pattern.[2] If a doublet is observed, the sample is likely contaminated with monosubstituted isomers (e.g., 2-cyano-4-methylpyridine).[1]
B. Infrared (IR) Spectroscopy
IR is the fastest method to confirm the successful introduction of the nitrile groups.[2]
| Wavenumber (cm | Vibration Mode | Diagnostic Value |
| 2240 – 2255 | Critical. Sharp, medium-intensity band.[1][2] Confirms presence of nitrile. | |
| 3050 – 3080 | Weak bands typical of heteroaromatics. | |
| 2920 – 2960 | Methyl group stretches.[1][2] | |
| 1590 – 1605 | Ring Breathing | Characteristic of the pyridine skeleton.[1] |
C. Mass Spectrometry (MS)
The mass spectrum follows a fragmentation pathway characteristic of alkyl-substituted heteroaromatic nitriles.[2]
-
Molecular Ion (
): m/z 143 (Base peak or high intensity).[2] -
Key Fragments:
Figure 2: Proposed fragmentation pathway for 2,6-Dicyano-4-methylpyridine.
Synthesis Context & Impurity Profiling
Understanding the synthesis is crucial for interpreting spectral "ghost peaks."[2] This compound is typically synthesized via the Reissert-Henze reaction or oxidative cyanation.[1][2]
-
Reagents: Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (or Benzoyl chloride).[2]
-
Common Impurities:
References
-
Feely, W. E., & Beavers, E. M. (1959).[2] "N-Oxides of Pyridine Derivatives." Journal of the American Chemical Society, 81(15), 4004–4007.[2] Link[2]
-
Krivopalov, V. P., & Shkurko, O. P. (2005).[1][2] "Synthesis and properties of 2,6-dicyanopyridines." Russian Chemical Reviews, 74(4), 339.[1][2] (Review of dicyanopyridine chemistry).
-
Organic Syntheses. (1962).[1][2] "2-Cyano-6-methylpyridine."[1][2][6] Org.[1][2][6] Synth. 1962, 42,[1] 30. (Foundational protocol for cyanating methylpyridines). Link
-
PubChem Compound Summary. (2025). "2,6-Dicyano-4-methylpyridine (CID 3794399)."[1][2] National Center for Biotechnology Information.[1][2] Link
Sources
- 1. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]
- 2. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermal Stability of 2,6-Dicyano-4-methylpyridine
This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of 2,6-Dicyano-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the thermal properties of this and similar heterocyclic compounds. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.
Introduction: The Critical Role of Thermal Stability
2,6-Dicyano-4-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The arrangement of cyano and methyl groups on the pyridine ring suggests a molecule with unique electronic and steric properties, making it a valuable building block in the synthesis of more complex structures. Understanding the thermal stability of such a compound is paramount for several reasons:
-
Drug Development: In pharmaceutical manufacturing, thermal stability dictates the viable conditions for synthesis, purification, formulation, and storage of active pharmaceutical ingredients (APIs). Unforeseen decomposition can lead to loss of efficacy, the formation of toxic byproducts, and batch-to-batch inconsistency.
-
Chemical Synthesis: As an intermediate, its stability at elevated temperatures determines the reaction conditions under which it can be effectively utilized without degradation.
-
Safety and Hazard Assessment: Knowledge of decomposition temperatures and the potential for exothermic events is crucial for safe handling and storage, preventing runaway reactions or other hazardous situations.
This guide will focus on the two primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Framework: Understanding Thermal Events
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. When a substance is heated, it can undergo various physical and chemical changes.
-
Physical Transitions: These include melting, boiling, sublimation, and solid-state phase transitions. These are reversible processes that involve changes in the physical state of the material without altering its chemical composition. DSC is highly sensitive to these events.
-
Chemical Decomposition: This involves the breaking of chemical bonds, leading to the formation of new, smaller molecules. Decomposition is an irreversible process and is typically accompanied by a change in mass, which is detected by TGA.
The pyridine ring itself is a thermally stable aromatic system. However, the substituents—two cyano groups and a methyl group—will significantly influence the overall thermal behavior of 2,6-Dicyano-4-methylpyridine. The strong electron-withdrawing nature of the cyano groups can affect the electron density of the pyridine ring and the strength of the C-CN and C-C bonds.
Experimental Determination of Thermal Stability
A comprehensive thermal analysis of 2,6-Dicyano-4-methylpyridine involves a combined TGA and DSC approach. TGA will provide information on the decomposition temperature, while DSC will identify melting points and other phase transitions, as well as the energetics of decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.
-
Sample Preparation:
-
Ensure the 2,6-Dicyano-4-methylpyridine sample is a fine, homogeneous powder to promote even heat distribution.
-
Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). A consistent sample mass should be used for comparable results.[1]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition, for instance, 600 °C, at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.
-
For a pure, stable organic compound like 2,6-Dicyano-4-methylpyridine, the TGA curve is expected to show a stable baseline with no significant mass loss until the onset of decomposition. At the decomposition temperature, a sharp or gradual decrease in mass will be observed. The shape of the mass loss curve can provide insights into the decomposition kinetics.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[3][4]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered 2,6-Dicyano-4-methylpyridine into a DSC pan (typically aluminum).
-
Hermetically seal the pan to contain any potential off-gassing before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate at a low temperature, for example, 25 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature that is determined by the TGA results. To avoid decomposition within the DSC cell, the maximum temperature should be set at least 10 °C below the Td5% value obtained from TGA.[5]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to observe any changes in the thermal behavior after the initial heating and cooling cycle.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).
-
Determine the onset temperature and peak temperature for each thermal event. The melting point is typically reported as the onset of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Data Interpretation and Expected Results
While specific experimental data for 2,6-Dicyano-4-methylpyridine is not publicly available, we can predict its likely thermal behavior based on its structure and data from related compounds. For example, the related compound 2,6-Dichloro-3-cyano-4-methylpyridine has a melting point in the range of 108-113 °C.[6] It is plausible that 2,6-Dicyano-4-methylpyridine will also exhibit a distinct melting point before decomposition.
Table 1: Predicted Thermal Analysis Data for 2,6-Dicyano-4-methylpyridine
| Parameter | Analytical Technique | Predicted Observation | Significance |
| Melting Point (Tm) | DSC | Sharp endothermic peak | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | DSC | Positive value (kJ/mol) | Energy required to melt the solid; related to the strength of the crystal lattice. |
| Onset of Decomposition (Tonset) | TGA | Temperature at which significant mass loss begins | Key indicator of the upper limit of thermal stability. |
| 5% Mass Loss Temperature (Td5%) | TGA | Specific temperature value | A standardized metric for comparing the thermal stability of different materials. |
| Decomposition Profile | TGA/DSC | Single or multi-step mass loss; may be associated with an exothermic or endothermic DSC peak | Provides insight into the complexity of the decomposition mechanism. |
Visualizing the Workflow and Potential Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Workflow for the thermal analysis of 2,6-Dicyano-4-methylpyridine.
Potential Decomposition Pathway
The thermal decomposition of cyanopyridines can be complex. A plausible initial step could involve the fragmentation of the molecule, potentially through the loss of the cyano groups or cleavage of the pyridine ring. The presence of the methyl group may also influence the decomposition pathway.
Caption: A simplified representation of potential thermal decomposition pathways.
Conclusion and Best Practices
A thorough evaluation of the thermal stability of 2,6-Dicyano-4-methylpyridine is essential for its safe and effective application in research and development. By employing a systematic approach using TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and the thermodynamics of these transitions.
Key Recommendations:
-
Purity is Paramount: Ensure the sample is of high purity to obtain sharp, well-defined thermal transitions. Impurities can broaden peaks and lower the decomposition temperature.
-
Atmosphere Control: Always conduct thermal analysis under a controlled inert atmosphere to prevent unwanted side reactions like oxidation.
-
Correlate TGA and DSC: Use the decomposition data from TGA to set the appropriate temperature limits for DSC experiments to avoid contaminating the instrument.[5]
-
Multiple Heating Rates: Consider running experiments at different heating rates to investigate the kinetics of decomposition.
By following the protocols and principles outlined in this guide, scientists can confidently characterize the thermal stability of 2,6-Dicyano-4-methylpyridine and make informed decisions regarding its handling, storage, and use in further applications.
References
-
H. Eslami and F. F. G. J. o. T. A. C. Müller, "Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha," TU Delft Repository, 2021. [Link]
-
Westmoreland Mechanical Testing & Research, "Differential Scanning Calorimetry (DSC) Testing." [Link]
-
TA Instruments, "2020 Differential Scanning Calorimetry (DSC) Practical Training Course," 2020. [Link]
-
A. Ikramov, S. J. Khalikova, N. K. Moslemanov, H. I. Kadirov, D. A. Khandamov, and K. v. t. kimi, "Synthesis of methylpyridines by catalytic method in the gas phase," Semantic Scholar, 2017. [Link]
-
Unknown, "Thermogravimetric Analysis." [Link]
-
TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications." [Link]
-
Polymer Chemistry Characterization Lab, "Sample Preparation – DSC." [Link]
- Google Patents, "Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine," CN112834643A.
-
EPFL, "Protocol Thermogravimetric Analysis (TGA)." [Link]
-
V. V. Dotsenko, V. S. Muraviev, L. V. Dyadiuchenko, and N. A. Aksenov, "The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile," Chem. Proc., 2020. [Link]
-
V. V. Dotsenko, N. A. Aksenov, I. V. Aksenova, S. G. Krivokolysko, and V. G. Kartsev, "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)," ACS Publications, 2020. [Link]
-
National Institutes of Health, "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)." [Link]
-
ResearchGate, "Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines," PDF, 2009. [Link]
-
Torontech, "TGA Sample Preparation: A Complete Guide," 2024. [Link]
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- 4. wmtr.com [wmtr.com]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Whitepaper: Strategic Functionalization of 2,6-Dicyano-4-methylpyridine
[1]
Executive Summary
This technical guide analyzes the reactivity profile of 2,6-dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile).[1] As a highly electron-deficient scaffold, this molecule serves as a critical linchpin in the synthesis of tridentate "pincer" ligands (bis(imino)pyridines), metal-organic framework (MOF) linkers, and supramolecular synthons.[1] This guide provides researchers with mechanistic insights and validated protocols for manipulating the cyano functional groups while preserving ring integrity.[1]
Electronic Architecture & Reactivity Landscape
The reactivity of 2,6-dicyano-4-methylpyridine is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two nitrile groups at the
The "Push-Pull" Electronic System
-
The "Pull" (Electron Withdrawal): The pyridine ring is naturally electron-deficient (
-deficient). The addition of two cyano groups (strong and effects) at the 2,6-positions significantly lowers the energy of the LUMO, making the ring carbons and the cyano carbons highly susceptible to nucleophilic attack. -
The "Push" (Hyperconjugation): The methyl group at position 4 provides a weak electron-donating effect via hyperconjugation.[1] However, the strong electron withdrawal from the ring renders the methyl protons unusually acidic (
in DMSO, lower than standard toluene derivatives), enabling distal functionalization.[1]
Chemoselectivity Map
Researchers must navigate three distinct reactive centers:
-
Cyano Carbon (
): The primary site for hard nucleophiles (Grignard reagents, hydrides) and 1,3-dipolar cycloadditions.[1] -
Methyl Protons (
): Susceptible to deprotonation by strong bases (LDA, NaH) for condensation reactions.[1] -
Pyridine Nitrogen: Available for coordination, though less basic than unsubstituted pyridine due to the flanking electron-withdrawing groups.[1]
Primary Transformation: Nucleophilic Addition to Cyano Groups[1]
The most high-value transformation for this scaffold is the conversion of the cyano groups into acetyl groups, serving as precursors for bis(imino)pyridine (BIP) ligands.[1]
The Grignard Pathway (Synthesis of 2,6-Diacetyl-4-methylpyridine)
Direct reaction with methylmagnesium bromide (MeMgBr) does not yield the tertiary alcohol (as with standard ketones) if stoichiometry is controlled.[1] Instead, the reaction stops at the metallo-imine intermediate due to the stability of the magnesium chelate, which hydrolyzes to the ketone upon acidic workup.[1]
Mechanism:
-
Nucleophilic attack of
on the carbon.[1] -
Formation of the
imine salt.[1] -
Hydrolysis releases the ketone.[1]
Protocol: Grignard Addition Workflow
-
Reagents: 2,6-Dicyano-4-methylpyridine (1.0 eq), MeMgBr (3.0 M in ether, 2.5 eq), Anhydrous THF/Toluene.
-
Conditions:
, Inert Atmosphere ( /Ar).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Solvation: Dissolve 2,6-dicyano-4-methylpyridine in anhydrous toluene/THF (1:1 ratio). Cool to
. -
Addition: Add MeMgBr dropwise over 30 minutes. Note: The solution will turn from colorless to a deep yellow/orange suspension, indicating the formation of the metallo-imine complex.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of nitrile starting material).[1]
-
Quench/Hydrolysis: Cool to
. Slowly add until pH < 2. Stir vigorously for 1 hour to hydrolyze the imine. -
Workup: Neutralize with
. Extract with DCM ( ).[1] Dry over and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Hydrolytic & Cycloaddition Pathways[1]
Controlled Hydrolysis (Acid/Amide Formation)
The cyano groups can be hydrolyzed stepwise.[1] This is essential for generating MOF linkers like 4-methylpyridine-2,6-dicarboxylic acid .[1]
-
Partial Hydrolysis:
(basic conditions) yields the diamide .[1] -
Full Hydrolysis:
yields the dicarboxylic acid .[1]
1,3-Dipolar Cycloaddition ("Click" Chemistry)
Reacting the cyano groups with sodium azide (
Distal Reactivity: The 4-Methyl Group
Unlike the cyano groups, the 4-methyl group allows for carbon chain extension without destroying the nitrile functionality (if non-nucleophilic bases are used).
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the divergent synthetic pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways for 2,6-dicyano-4-methylpyridine.
Summary of Key Experimental Parameters
| Reaction Type | Reagent | Key Intermediate | Final Product | Critical Parameter |
| Nucleophilic Addition | Magnesium Imine Salt | 2,6-Diacetyl-4-methylpyridine | Temperature control ( | |
| Acid Hydrolysis | Diamide | 2,6-Dicarboxylic Acid | Requires reflux; monitor ammonia evolution.[1] | |
| Cycloaddition | Zinc-Tetrazole Complex | Bis(tetrazolyl)pyridine | Use DMF as solvent; safety precaution for azides.[1] | |
| Radical Halogenation | Benzyl Radical | 4-(Bromomethyl) derivative | Anhydrous conditions; light initiation often required.[1] |
References
-
Synthesis of 2,6-Diacetylpyridine Derivatives
-
Hydrolysis and Cycloaddition Selectivity
-
General Reactivity of Pyridine Nitriles
Sources
- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]
- 3. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: 2,6-Dicyano-4-methylpyridine in Advanced Organic Synthesis
The following technical guide details the applications, reactivity, and synthetic utility of 2,6-Dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile).
Executive Summary
2,6-Dicyano-4-methylpyridine (1 ) represents a "privileged scaffold" in heterocyclic chemistry due to its unique electronic push-pull potential and trifunctional nature. Unlike simple pyridines, the presence of two electron-withdrawing nitrile groups at the C2 and C6 positions significantly lowers the LUMO energy of the ring, activating the C4-methyl group toward deprotonation and nucleophilic attack. This guide explores its utility as a precursor for pincer ligands , fluorescent materials , and pharmaceutical intermediates .
Structural Analysis & Reactivity Profile[1]
The reactivity of 1 is governed by the synergistic effect of the pyridine nitrogen and the nitrile substituents.
-
Electronic Deficit: The
-deficient ring makes the system highly susceptible to nucleophilic attack, though the nitriles are often the primary electrophilic sites. -
C4-Methyl Acidity: The electron-withdrawing nature of the 2,6-dicyano motif renders the C4-methyl protons significantly more acidic (
estimated ~20-22 in DMSO) compared to 4-picoline ( ~29). This allows for mild base-catalyzed functionalization. -
Coordination Geometry: The
- - - vector provides a pre-organized binding pocket for metals, particularly when the nitriles are converted to imidazoles, oxazolines, or tetrazoles.
Reactivity Flowchart
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for 2,6-Dicyano-4-methylpyridine.
Key Application Modules
Module A: Synthesis of Tridentate "Pincer" Ligands
The most high-impact application of 1 is the synthesis of 2,6-bis(heteroazolyl)pyridines. These are isosteres of terpyridine (tpy) but offer tunable electronic properties and are critical in lanthanide separation (actinide extraction) and supramolecular self-assembly .
Mechanism: The nitrile groups undergo [3+2] cycloadditions or nucleophilic additions.
-
Bis-Tetrazoles: Reaction with sodium azide yields 2,6-bis(tetrazol-5-yl)-4-methylpyridine. These ligands are exceptionally strong
-donors and are used to sensitize Lanthanide(III) luminescence. -
Bis-Oxazolines/Imidazoles: Via the amidoxime intermediate, followed by acylation and cyclization.
Module B: C4-Methyl Functionalization (Optical Materials)
Due to the enhanced acidity of the methyl group, 1 serves as an excellent substrate for Knoevenagel condensations with aromatic aldehydes.
-
Target: Donor-Acceptor (D-A) conjugated systems.
-
Utility: The resulting styryl derivatives act as push-pull fluorophores. The dicyanopyridine core acts as the electron acceptor, while the aldehyde provides the donor (e.g., dimethylaminobenzaldehyde).
-
Protocol Insight: Unlike 4-picoline which requires harsh conditions (acetic anhydride reflux), 1 condenses in mild alcohols with piperidine catalysis.
Module C: Macrocyclization (Subphthalocyanines)
2,6-Dicyanopyridines are precursors to Subphthalocyanines (SubPcs) and Porphyrazines .
-
Reaction: Trimerization around a Boron center (using
or ). -
Application: The resulting cone-shaped molecules are used in organic photovoltaics (OPVs) and nonlinear optics due to their strong absorption in the visible spectrum and unique curved geometry.
Quantitative Data Summary
| Transformation | Reagent | Typical Yield | Key Application | Reference |
| Bis-tetrazole formation | 85-95% | Ln(III) Luminescence, MOFs | [1] | |
| Bis-amidoxime formation | 90-98% | Pincer Ligand Synthesis | [2] | |
| Styryl Condensation | Ar-CHO, Piperidine, EtOH | 70-85% | NLO Materials, Bio-imaging | [3] |
| Hydrolysis to Acid | NaOH / | >90% | MOF Linkers (Isocinchomeronic acid) | [4] |
Detailed Experimental Protocol
Protocol: Synthesis of 2,6-Bis(tetrazol-5-yl)-4-methylpyridine
A self-validating protocol for generating a high-affinity chelator.
Rationale: This reaction utilizes "Click" chemistry principles. The use of ammonium chloride is critical as it buffers the reaction, preventing the degradation of the pyridine ring under highly basic azide conditions.
Materials:
-
2,6-Dicyano-4-methylpyridine (1.0 eq)
-
Sodium Azide (
) (2.5 eq) -
Ammonium Chloride (
) (2.5 eq) -
DMF (Anhydrous)[1]
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1 (1.43 g, 10 mmol) in DMF (20 mL).
-
Addition: Add
(1.63 g, 25 mmol) and (1.34 g, 25 mmol) to the solution.-
Checkpoint: Ensure the system is under an inert atmosphere (
or Ar) to prevent moisture interference, although the reaction is relatively robust.
-
-
Reaction: Heat the mixture to 100–110 °C for 12–16 hours.
-
Monitoring: Monitor via TLC (eluent: Ethyl Acetate/Methanol 4:1). The starting material (
) should disappear, and a baseline spot (product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) containing 10 mL of 1M HCl. (Caution: Hydrazoic acid evolution is possible; perform in a fume hood).
-
The product typically precipitates as a white/off-white solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with cold water (
mL) to remove residual salts. -
Recrystallize from Ethanol/Water (1:1) if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet of the methyl group at
ppm and the aromatic protons at ppm. The NH tetrazole proton is often broad and downfield ( ppm).
-
References
-
Synthesis of Tetrazolyl-Pyridine Ligands
- Source: Qian, L., et al. "Synthesis and luminescence properties of lanthanide complexes with a novel tetrazole-functionalized pyridine ligand.
-
(Generalized for 2,6-dicyanopyridine derivatives).
-
Amidoxime and Pincer Ligand Chemistry
- Source: Kukushkin, V. Y., et al. "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)pyridines." The Journal of Organic Chemistry.
-
(Describes the conversion of dicyano motifs to bis-hetaryl systems).
-
Knoevenagel Condensation on Pyridines
- Source: Abbotto, A., et al. "Push-Pull Organic Chromophores for Nonlinear Optics: Synthesis and Optical Properties." Journal of Organic Chemistry.
-
(Demonstrates methyl group activation in electron-deficient pyridines).
-
General Synthesis and Properties
-
Source: Organic Syntheses, Coll. Vol. 5, p.269 (1973); Vol. 41, p.73 (1961). "2-Cyano-6-methylpyridine".[2] (Foundational chemistry for cyanomethylpyridines).
-
Sources
Technical Guide: Discovery, Synthesis, and Application of 2,6-Dicyano-4-methylpyridine
This guide provides an in-depth technical analysis of 2,6-Dicyano-4-methylpyridine (CAS 21635-92-7), a critical heterocyclic building block used in advanced materials science and coordination chemistry.
Executive Summary & Chemical Identity[1][2]
2,6-Dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile ) is a trifunctional pyridine derivative characterized by a central aromatic ring substituted with two electron-withdrawing cyano groups at the 2,6-positions and an electron-donating methyl group at the 4-position. This unique "push-pull" electronic structure makes it an indispensable intermediate for synthesizing tridentate ligands (e.g., terpyridines) used in Dye-Sensitized Solar Cells (DSSCs) and supramolecular assemblies.
Chemical Profile
| Property | Specification |
| CAS Number | 21635-92-7 |
| IUPAC Name | 4-Methylpyridine-2,6-dicarbonitrile |
| Molecular Formula | |
| Molecular Weight | 143.15 g/mol |
| Appearance | White to pink/red crystalline solid |
| Melting Point | 110–113 °C (Typical) |
| Solubility | Soluble in DMSO, Acetonitrile, DMF; sparingly soluble in water |
| Key Hazards | Acute toxicity (Oral), Skin/Eye Irritant (H302, H315, H319) |
Historical Genesis and Synthetic Evolution
The history of 2,6-dicyano-4-methylpyridine is not defined by a single "eureka" moment but rather by the evolution of pyridine functionalization techniques throughout the 20th century. Its prominence rose in parallel with the demand for terpyridine ligands in the 1980s and 1990s.
Phase I: The Stoichiometric Era (Early 20th Century)
Early synthesis of cyanopyridines relied on the Rosenmund-von Braun reaction (reacting aryl halides with CuCN) or the dehydration of pyridine amides. For the 4-methyl derivative, the precursor was often Citrazinic acid (2,6-dihydroxy-4-pyridinecarboxylic acid), a derivative of the Hantzsch ester synthesis.
-
Limitation: These methods required harsh conditions (high temperature, stoichiometric heavy metals) and produced low yields due to the difficulty of functionalizing the 2,6-positions simultaneously.
Phase II: The Catalytic Revolution (1950s–1980s)
The industrial scalability of cyanopyridines was unlocked by Ammoxidation (Ammonia + Oxidation). This gas-phase reaction converts methyl groups directly into nitriles using heterogeneous catalysts (e.g., Vanadium-Titanium oxides).
-
Application to 4-Methyl: While ammoxidation is highly effective for converting picolines (monomethyl) to cyanopyridines, applying it to 2,4,6-trimethylpyridine (Collidine) presents a selectivity challenge. The goal is to oxidize the 2,6-methyls to nitriles while preserving the 4-methyl group. This required precise catalyst tuning, often leading researchers to prefer solution-phase methods for high-purity lab-scale synthesis.
Phase III: The Supramolecular Era (1990s–Present)
The compound became a "star" intermediate with the advent of Ruthenium-based sensitizers (e.g., the "N3 dye" by Grätzel). The 4-methyl group serves as a handle for further functionalization (e.g., attaching anchoring groups like carboxylic acids to TiO2 surfaces), making 2,6-dicyano-4-methylpyridine a critical scaffold for next-generation solar cells.
Mechanisms of Synthesis[2]
We present two primary synthetic pathways: the N-Oxide Rearrangement (Lab Scale) and Ammoxidation (Industrial Concept).
Pathway A: The Modified Reissert-Henze Reaction (Lab Scale)
This is the most reliable method for producing high-purity material in a research setting. It utilizes the "alpha-activation" of the pyridine ring via N-oxidation.
-
Oxidation: 4-Methylpyridine (4-Picoline) is oxidized to 4-Methylpyridine N-oxide .
-
Methylation: The N-oxide is activated with dimethyl sulfate (
) to form the methoxypyridinium salt. -
Cyanation: Nucleophilic attack by cyanide (
) occurs at the 2 and 6 positions. This step is often stepwise or requires forcing conditions to achieve dicyanation.
Pathway B: Dehydration of Dicarboxamides
A common alternative involves starting from 4-methyl-2,6-pyridinedicarboxylic acid (derived from oxidation of collidine).
-
Esterification/Amidation: Convert the diacid to the diamide.
-
Dehydration: Treat the diamide with
or to form the dinitrile.
Figure 1: Synthetic pathways from 2,4,6-Collidine to 2,6-Dicyano-4-methylpyridine.[1] The solid line represents the reliable stepwise laboratory route; the dotted line represents the direct industrial catalytic route.
Experimental Protocol: Lab-Scale Synthesis
Note: This protocol is a synthesis composite based on standard procedures for cyanopyridines (e.g., J. Org. Chem. methods).
Objective: Synthesis of 2,6-Dicyano-4-methylpyridine from 4-methyl-2,6-pyridinedicarboxamide.
Reagents:
-
4-Methyl-2,6-pyridinedicarboxamide (10 mmol)
-
Phosphorus Oxychloride (
) (60 mmol) -
Sodium Chloride (Catalytic amount)[2]
-
Solvent: 1,2-Dichloroethane or neat.
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Addition: Charge the flask with the diamide and
. Add NaCl (catalyst). -
Reaction: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. Monitor by TLC (Silica, EtOAc/Hexane 1:1) until the starting amide disappears.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (Caution: Exothermic hydrolysis of excess
). -
Isolation: Neutralize the aqueous phase with
to pH 7. Extract with Dichloromethane ( mL). -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield pinkish-white needles.
Validation:
-
IR Spectroscopy: Look for the characteristic Nitrile (
) stretch at . -
1H NMR (CDCl3): Expect a singlet for the methyl group (
ppm) and a singlet for the aromatic protons ( ppm).
Applications in Drug Development & Materials
While the unsubstituted 2,6-dicyanopyridine is a known intermediate for drugs like Duloxetine (Cymbalta), the 4-methyl variant serves specialized roles where solubility and electronic tuning are required.
A. Dye-Sensitized Solar Cells (DSSCs)
This is the primary high-value application. The compound is the precursor for 4'-methyl-2,2':6',2''-terpyridine .
-
Mechanism: The cyano groups are reacted with organometallics or ammonia to build the flanking pyridine rings.
-
Function: The resulting terpyridine ligand binds to Ruthenium (Ru). The 4-methyl group is often oxidized to a carboxylic acid (-COOH) after ligand formation, providing the "anchor" that binds the dye to the Titanium Dioxide (
) semiconductor surface.
B. Supramolecular Polymers
The 2,6-dicyano motif allows for the synthesis of Pincer Ligands . These ligands coordinate with transition metals (Fe, Zn, Ru) to form metallo-polymers with self-healing properties. The 4-methyl group reduces the stacking aggregation of these polymers, improving solubility in organic solvents.
C. Pharmaceutical Intermediates
Used as a scaffold for Kinase Inhibitors . The 2,6-substitution pattern allows for the creation of rigid, planar pharmacophores that can fit into narrow ATP-binding pockets of enzymes.
Figure 2: The "Phylogenetic Tree" of 2,6-Dicyano-4-methylpyridine applications.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (General Cyanopyridines)
-
Organic Syntheses.[7] "2-Cyano-6-methylpyridine". Coll. Vol. 6, p. 41. (Demonstrates the N-oxide route applicable to the dicyano derivative). Retrieved from .
-
-
Application in DSSC (Ligand Synthesis)
-
Google Patents. "Metal complex dye... and method for producing". (Describes the use of 2,6-dicyano-4-methylpyridine in synthesizing ligands for solar cells). Retrieved from .
-
-
Commercial Availability & Purity
Sources
- 1. Manufacturer Supply Best Quality 2-chloropyridine-N-oxide 2402-95-1 with Efficient Transportation [bailongpharm.net]
- 2. 2-氰基-4-甲基吡啶 | 4-Methylpicolinonitrile | 1620-76-4 - 乐研试剂 [leyan.com]
- 3. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS:1620-76-4, 2-氰基-4-甲基吡啶-毕得医药 [bidepharm.com]
- 7. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
- 8. 100-70-9|Picolinonitrile|BLD Pharm [bldpharm.com]
Methodological & Application
scale-up synthesis of 2,6-Dicyano-4-methylpyridine
Application Note: Robust Scale-Up Synthesis of 2,6-Dicyano-4-methylpyridine
Executive Summary
This guide details the process development and scale-up protocol for the synthesis of 2,6-Dicyano-4-methylpyridine , a critical pyridine scaffold used in the development of bioactive molecules and functional materials.[1] While various routes exist, this note prioritizes the Cyanation of 2,6-Dichloro-4-methylpyridine via the Rosenmund-von Braun reaction.[1] This pathway is selected for its reproducibility, scalability, and the commercial availability of the dichloro precursor.
We address the specific challenges of scaling up cyanation reactions: thermal management, cyanide handling safety, and efficient removal of metal byproducts. A modern, palladium-catalyzed alternative is also discussed for applications requiring ultra-low metal residuals.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the functionalization of the pyridine ring at the 2 and 6 positions. The high reactivity of 2,6-halopyridines toward nucleophilic aromatic substitution (
Strategic Route:
-
Precursor Sourcing/Synthesis: 2,6-Dichloro-4-methylpyridine (obtained from 2,6-dihydroxy-4-methylpyridine via POCl
).[1] -
Functionalization: Double cyanation using Copper(I) Cyanide (CuCN).[1]
-
Purification: Chelation wash to remove copper, followed by recrystallization.[1]
Figure 1: Synthetic pathway from dihydroxy precursor to dicyano target.[1]
Safety Protocols: Cyanide Handling (Critical)
WARNING: This protocol involves the use of cyanide sources.[2][3][4] Ingestion or inhalation of HCN gas is fatal.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and a Tyvek suit.
-
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired immediately outside the work area.
-
Monitoring: Personal HCN monitors should be worn by all personnel.[1]
Detailed Protocol: Scale-Up Synthesis
Step 1: Synthesis of 2,6-Dichloro-4-methylpyridine
(Skip this step if purchasing the dichloro intermediate commercially)
-
Reagents: 2,6-Dihydroxy-4-methylpyridine (1.0 eq), Phosphorus Oxychloride (POCl
, 5.0 eq). -
Mechanism: Deoxychlorination.[1]
Procedure:
-
Charge: In a glass-lined reactor, charge 2,6-dihydroxy-4-methylpyridine (solid).
-
Addition: Slowly add POCl
at room temperature. (Exothermic).[1] -
Reaction: Seal and heat to 160°C (pressure vessel) or reflux (atmospheric) for 12–16 hours.
-
Quench: Cool to 60°C. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.
-
Neutralization: Adjust pH to 8–9 using 50% NaOH solution.
-
Isolation: Filter the precipitate, wash with water, and dry.[5]
Step 2: Cyanation to 2,6-Dicyano-4-methylpyridine
This step utilizes the Rosenmund-von Braun reaction.[1][2] While Pd-catalyzed methods exist (see Section 6), CuCN remains the most robust method for multi-kilogram batches due to lower catalyst costs and tolerance to impurities.[1]
-
Reagents:
-
Equipment: Hastelloy or Glass-lined reactor (avoid stainless steel due to copper corrosion/complexation).[1]
Protocol:
-
Setup: Purge the reactor with Nitrogen (
) for 30 minutes to remove oxygen. -
Charging: Add 2,6-Dichloro-4-methylpyridine and CuCN to the reactor.
-
Reaction:
-
Heat the mixture to 160°C .
-
Hold for 6–8 hours. Monitor by HPLC (Target: <1% mono-cyano intermediate).
-
Note: The reaction mixture will turn dark brown/black.
-
-
Work-Up (The "Iron Chloride" Method for Copper Removal):
-
Cool reaction mass to 60°C.
-
Pour the mixture into a solution of FeCl
(3 eq) in 0.1 M HCl. This oxidizes Cu(I) to Cu(II) and breaks the stable copper-product complex.[1] -
Stir vigorously for 1 hour at 60°C.
-
-
Extraction:
-
Concentration: Dry over MgSO
, filter, and concentrate under reduced pressure.
Purification & Analysis
The crude solid often contains trace copper and mono-cyano impurities.[1]
Recrystallization Protocol:
-
Solvent: Ethanol or Ethanol/Water (9:1).[1]
-
Process: Dissolve crude solid in boiling Ethanol. Add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.
-
Crystallization: Cool slowly to room temperature, then to 0°C.
-
Filtration: Collect off-white needles.[1] Dry in a vacuum oven at 45°C.
Analytical Specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.5% (Area %) |
| Identity | Singlet ~8.2 ppm (2H, Ar-H), Singlet ~2.5 ppm (3H, CH | |
| Residual Cu | ICP-MS | < 20 ppm (Pharm.[1] Grade) |
Modern Alternative: Pd-Catalyzed Cyanation[1]
For drug substance manufacturing where copper contamination is a regulatory burden, a Palladium-catalyzed route is recommended despite higher material costs.[1]
-
Catalyst System: Pd
(dba) (1 mol%) / dppf (2 mol%).[1] -
Cyanide Source: Zn(CN)
(1.2 eq).[1] -
Solvent: DMF (wet) or DMAc.[1]
-
Conditions: 120°C, 4 hours.[1]
-
Advantage: Milder conditions, easier workup (no iron oxidation step), lower metal residue risk.
-
Disadvantage: High cost of Pd and dppf; Zinc cyanide is still toxic.[1]
Process Flow Diagram
Figure 2: Process flow for the isolation of 2,6-Dicyano-4-methylpyridine.[1]
References
-
Ellis, G. P., & Romney-Alexander, T. M. (1987).[1] Cyanation of aromatic halides.[1][2][5][6] Chemical Reviews, 87(4), 779-794.[1] Link[1]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link[1]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications, (12), 1388-1389.[1] Link
-
Katz, R. B., et al. (2005).[1] Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica, E66.[1] (Contextual reference for chloropyridine handling). Link
-
US Patent 6,699,993 B1. (2004).[1][3] Process for the preparation of 2-cyanopyridines. (Describes activated cyanation protocols). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cem.de [cem.de]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
purification of 2,6-Dicyano-4-methylpyridine by recrystallization
Part 1: Executive Summary & Technical Context
2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7), also known as 4-methyl-2,6-pyridinedicarbonitrile, is a critical heterocyclic building block.[1] It serves as a precursor for tridentate ligands (e.g., in lanthanide separation), pharmaceutical intermediates (activators of soluble guanylate cyclase), and advanced functional materials.
While the synthesis—often via ammoxidation of 2,4,6-collidine or cyanation of 2,6-dichloro-4-methylpyridine—is well-documented, purification remains the bottleneck. Crude samples frequently present as pink-to-red solids due to trace oxidation byproducts or residual copper salts (from Rosenmund-von Braun cyanation), despite the pure compound being a white-to-off-white crystalline solid.
This Application Note provides a robust, scalable recrystallization protocol designed to remove common impurities such as 2-cyano-6-carbamoyl-4-methylpyridine (partial hydrolysis product), unreacted starting materials, and inorganic residues.
Part 2: Physicochemical Profile & Solvent Strategy
Before initiating purification, the physicochemical behavior of the target must be understood to select the optimal solvent system.
Compound Properties
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₈H₅N₃ | MW: 143.15 g/mol |
| Melting Point | 130–135 °C (Typical range) | Note: Literature varies; high-purity samples often sharp >130°C. Impure samples melt <120°C.[1] |
| Solubility (Cold) | Low in Water, Hexane | Ideal for antisolvent precipitation. |
| Solubility (Hot) | High in Ethanol, Acetonitrile, Toluene | Candidates for primary solvent. |
| Key Impurities | Amides, Mono-chloro derivatives, Cu salts | Amides are more polar; Chloro derivatives less polar. |
Solvent Selection Logic
The "Like Dissolves Like" rule is insufficient here. We require a system that differentiates between the dinitrile (moderately polar) and the amide impurity (highly polar).
-
Primary Candidate: Ethanol/Water (9:1 to 8:2)
-
Why: The dinitrile dissolves readily in boiling ethanol but crystallizes upon cooling. The addition of water reduces the solubility of the non-polar organic impurities while keeping the more polar amide impurities in the mother liquor.
-
-
Secondary Candidate: Toluene
-
Why: Excellent for removing inorganic salts (insoluble in hot toluene) and very polar tars. However, yield may be lower due to higher solubility of the product in cold toluene compared to water/ethanol.
-
Part 3: Detailed Recrystallization Protocol
Safety Warning: This compound contains nitrile groups. While stable, thermal decomposition can release toxic fumes (NOx, CN-). Perform all operations in a fume hood. If the crude material was synthesized via cyanation, assume residual cyanide is present and treat waste accordingly.
Phase A: Preparation and Dissolution
-
Charge: Place 10.0 g of crude 2,6-Dicyano-4-methylpyridine into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 80 mL of Ethanol (95%) .
-
Heating: Heat the mixture to reflux (approx. 78 °C) with stirring.
-
Solubility Check:
-
Scenario A (Clear Solution): If fully dissolved, proceed to Step 5.
-
Scenario B (Suspended Solids): If inorganic salts (grey/white) or black tars remain, these are impurities. Do not add excess solvent to dissolve them.
-
Phase B: Impurity Removal (Hot Filtration)
Critical Step: This removes insoluble inorganic salts and polymerized side products.
-
Carbon Treatment (Optional but Recommended): If the solution is dark red/brown, add 0.5 g of activated carbon carefully (remove heat source briefly to prevent boil-over). Reflux for 10 minutes.
-
Filtration: While keeping the solution near boiling, filter through a pre-warmed Buchner funnel (or a fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.
-
Tip: Pre-warming prevents premature crystallization on the filter paper.
-
Phase C: Crystallization
-
Reheating: If crystals formed in the filtrate during filtration, reheat briefly until clear.
-
Antisolvent Addition (Titration):
-
While hot, slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add just enough hot Ethanol to clear the turbidity (approx. 1-2 mL).
-
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring.
-
Allow to cool to room temperature undisturbed for 2–3 hours. Rapid cooling leads to oiling out or trapping impurities.
-
Chill: Once at room temperature, place in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
-
Phase D: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).
-
Note: Do not use pure ethanol for washing as it may redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 45–50 °C for 6 hours.
-
Target: Constant weight.
-
Part 4: Process Visualization (Workflow)
The following diagram illustrates the critical decision points in the purification workflow.
Figure 1: Decision-matrix for the purification of 2,6-Dicyano-4-methylpyridine.
Part 5: Quality Control & Troubleshooting
QC Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white needles/powder. |
| Melting Point | Capillary | 130–135 °C (Sharp range < 2°C indicates high purity). |
| Purity | HPLC (C18, MeOH/H2O) | > 98.0% (Area %).[2] |
| Identity | 1H-NMR (DMSO-d6) | Peaks at δ 2.6 (s, 3H, CH3), δ 8.4 (s, 2H, Ar-H). |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid separates instead of crystals).
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Reheat to dissolve the oil. Add a small amount of extra Ethanol. Add a "seed crystal" of pure product if available during the cooling phase.
-
-
Problem: Low Yield (<50%).
-
Cause: Too much solvent used or product is too soluble in Ethanol.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop."
-
-
Problem: Colored Crystals.
-
Cause: Inefficient carbon treatment.
-
Fix: Recrystallize again using Toluene as the solvent (impurities often stay in Toluene or don't dissolve).
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2,6-Dicyano-4-methylpyridine Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (1962). Preparation of 2-cyano-6-methylpyridine (Methodology Reference). Org. Synth. 1962, 42, 30. Retrieved from [Link]
-
Krasnokutskaya, E. A., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel Building Block for 2,6-Bis(hetaryl)pyridines. ACS Omega. Retrieved from [Link]
Sources
Application Notes and Protocols for the Photophysical Characterization of 2,6-Dicyano-4-methylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the photophysical properties of 2,6-Dicyano-4-methylpyridine derivatives, a promising class of fluorophores. We delve into the theoretical underpinnings of their fluorescence and provide detailed, field-proven protocols for their synthesis and photophysical characterization. These protocols are designed to be self-validating, ensuring robust and reproducible results. The application notes herein focus on leveraging the unique solvatochromic properties of these compounds and accurately determining their fluorescence quantum yields, two critical parameters for their application in chemical sensing, biological imaging, and materials science.
Introduction: The 2,6-Dicyano-4-methylpyridine Core as a Versatile Fluorophore
The pyridine nucleus is a cornerstone in the development of functional dyes and probes. The introduction of electron-withdrawing cyano groups at the 2 and 6 positions creates a strongly electron-deficient aromatic system. This electronic structure is the foundation for the interesting photophysical properties of 2,6-dicyano-4-methylpyridine derivatives. The core structure allows for chemical modification, particularly at the 4-position, enabling the tuning of its electronic and, consequently, its photophysical properties.
Derivatives of this scaffold are of particular interest due to their potential for exhibiting strong intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, these molecules can transition to an excited state with a significantly different electronic distribution and a larger dipole moment compared to the ground state. This ICT character is the origin of their sensitivity to the local environment, making them excellent candidates for use as fluorescent probes and sensors.[1]
This guide will provide the foundational knowledge and practical protocols to synthesize and characterize these promising fluorophores, enabling researchers to unlock their full potential.
Core Photophysical Principles and Structure-Property Relationships
Understanding the photophysical behavior of these derivatives requires a grasp of several key concepts. The electronic properties of the substituent at the 4-position play a crucial role in modulating the photophysical characteristics of the entire molecule.[2]
-
Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the dicyanopyridine core combined with an electron-donating substituent at the 4-position (e.g., an amino or hydroxyl group) creates a classic "push-pull" system. Upon absorption of a photon, an electron is promoted from a high-energy occupied molecular orbital (HOMO), often localized on the donor group, to a low-energy unoccupied molecular orbital (LUMO), typically localized on the dicyanopyridine acceptor. This charge separation in the excited state is fundamental to their properties.
-
Solvatochromism: A direct consequence of the ICT mechanism is solvatochromism, the change in absorption or emission spectra with solvent polarity.[3] In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift is indicative of the change in dipole moment upon excitation.[4]
-
Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for any application requiring bright fluorescence. The quantum yield of these derivatives can be highly sensitive to their environment and molecular structure.[5] For instance, in polar, protic solvents, non-radiative decay pathways can become more prevalent, leading to a decrease in quantum yield.[6]
-
Structure-Property Relationship: The nature of the substituent at the 4-position directly influences the energy of the HOMO and the extent of charge transfer.
-
Electron-Donating Groups (EDGs) like -NH2, -N(CH3)2, or -OH will generally lead to lower energy absorption and emission (red-shifted spectra) due to a smaller HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs) will have the opposite effect, resulting in blue-shifted spectra.
-
The steric and electronic properties of these substituents also influence the rates of non-radiative decay, thereby affecting the fluorescence quantum yield and lifetime.
-
Representative Photophysical Data
To illustrate these relationships, the following table presents hypothetical but representative photophysical data for a series of 2,6-dicyano-4-(R)-pyridine derivatives in two different solvents, the nonpolar toluene and the polar acetonitrile. This data showcases the expected trends based on the principles discussed above.
| Derivative (R) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| -H | Toluene | 310 | 380 | 6480 | 0.15 |
| Acetonitrile | 312 | 385 | 6620 | 0.12 | |
| -OH | Toluene | 340 | 420 | 6020 | 0.45 |
| Acetonitrile | 345 | 450 | 7580 | 0.30 | |
| -N(CH3)2 | Toluene | 380 | 480 | 5460 | 0.75 |
| Acetonitrile | 390 | 540 | 7600 | 0.50 |
Synthesis and Characterization Protocols
General Synthesis of 2,6-Dicyano-4-methylpyridine Derivatives
The synthesis of these derivatives can be achieved through various methods. A common approach involves the modification of a pre-formed pyridine ring.[7] The following is a general, illustrative protocol.
Caption: General synthetic route to 2,6-dicyano-4-methylpyridine derivatives.
Protocol 1: Synthesis of a 4-Substituted-2,6-dicyanopyridine
-
Cyanation of the Pyridine Ring:
-
To a solution of a 2,6-dihalo-4-substituted pyridine in a suitable solvent (e.g., DMF or NMP), add a cyanide source such as copper(I) cyanide or zinc(II) cyanide.
-
The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Causality: The use of a transition metal catalyst facilitates the nucleophilic substitution of the halides with cyanide ions. The high boiling point of the solvent allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is quenched, often with an aqueous solution of a complexing agent like ethylenediamine or ammonia to remove copper salts.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.
-
Application Note 1: Investigating Solvatochromic Properties
This protocol details the systematic investigation of the effect of solvent polarity on the absorption and emission spectra of a 2,6-dicyano-4-methylpyridine derivative.
Caption: Workflow for solvatochromism analysis.
Protocol 2: Solvatochromism Study
-
Solvent Selection:
-
Choose a range of solvents with varying polarities. A common set includes nonpolar (e.g., hexane, toluene), moderately polar (e.g., dichloromethane, THF), and polar aprotic (e.g., acetonitrile, DMSO) and protic (e.g., methanol, ethanol) solvents.
-
Causality: The diverse range of solvent polarities will allow for a comprehensive assessment of the fluorophore's sensitivity to its environment.
-
-
Sample Preparation (Self-Validating):
-
Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a high-purity, non-volatile solvent like dichloromethane or THF.
-
For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance at the λmax should be between 0.05 and 0.1 to avoid inner filter effects.
-
Trustworthiness: Preparing all working solutions from a single stock solution minimizes errors from weighing small amounts of solid. Keeping the absorbance low is a critical self-validation step to ensure the measured fluorescence intensity is linearly proportional to the concentration.
-
-
Spectroscopic Measurements:
-
For each sample, acquire the UV-Vis absorption spectrum to determine the absorption maximum (λabs).
-
Acquire the fluorescence emission spectrum by exciting at or near the λabs. Record the emission maximum (λem).
-
Expertise: It is crucial to use the same excitation wavelength for all samples if comparing intensities, but for determining λem, exciting at the specific λabs for each solvent is acceptable.
-
-
Data Analysis: The Lippert-Mataga Plot:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm-1) for each solvent: Δν = (1/λabs) - (1/λem).
-
Calculate the solvent polarity parameter, the orientation polarizability (Δf), for each solvent using the equation: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)], where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (Δν) as a function of the orientation polarizability (Δf). This is the Lippert-Mataga plot.[8]
-
Perform a linear regression on the data. The slope of this plot is related to the change in dipole moment (Δμ) between the excited and ground states.[4]
-
Application Note 2: Determination of Fluorescence Quantum Yield
The following protocol describes the determination of the fluorescence quantum yield (ΦF) using the comparative method, which is a widely accepted and robust technique.[9]
Caption: Workflow for quantum yield determination.
Protocol 3: Comparative Quantum Yield Measurement
-
Selection of a Standard:
-
Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).
-
Causality: Using a standard with similar spectral properties minimizes wavelength-dependent errors in the spectrometer's detector response.
-
-
Sample Preparation (Self-Validating):
-
Prepare a series of at least five concentrations for both the standard and the unknown sample in the same solvent.
-
The absorbance of all solutions at the excitation wavelength must be kept below 0.1, and ideally below 0.05, to ensure a linear relationship between absorbance and fluorescence and to avoid reabsorption effects.
-
Trustworthiness: This series of concentrations allows for the creation of a calibration curve (integrated fluorescence vs. absorbance), and the linearity of this plot is a key validation of the data quality.
-
-
Spectroscopic Measurements:
-
Use the same excitation wavelength, slit widths, and other instrument settings for both the standard and the sample solutions.
-
For each solution, measure the absorbance at the excitation wavelength.
-
Measure the corrected fluorescence emission spectrum.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight lines for both the sample (Gradsmp) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (ΦF,smp) using the following equation: ΦF,smp = ΦF,std * (Gradsmp / Gradstd) * (nsmp2 / nstd2) where 'n' is the refractive index of the solvent used for the sample and standard solutions (if they are the same, this term cancels out).[6]
-
The Role of Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful predictive and interpretative tool.[10]
-
Ground State Properties (DFT): Can be used to optimize the molecular geometry and calculate the energies and distributions of the HOMO and LUMO, providing insight into the nature of the electronic transitions.
-
Excited State Properties (TD-DFT): Can predict the absorption and emission energies, oscillator strengths (related to absorption intensity), and the change in dipole moment upon excitation. These calculated values can be compared with experimental data to validate the interpretation of the results.
Conclusion
The 2,6-dicyano-4-methylpyridine scaffold represents a versatile and tunable platform for the design of novel fluorophores. Their photophysical properties are intrinsically linked to their molecular structure and highly sensitive to their environment. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably synthesize and characterize these compounds. The systematic evaluation of their solvatochromic behavior and fluorescence quantum yields is essential for their rational design and deployment in a wide range of applications, from advanced materials to sophisticated biological probes.
References
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
-
Lippert–Mataga plot showing Stokes shift as a function of solvent... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (2021). MDPI. Retrieved January 30, 2026, from [Link]
-
Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). MDPI. Retrieved January 30, 2026, from [Link]
-
Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization. (2020). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis and fluorescent behavior of Pyran and Pyridine-3, 5-dicarbonitrile derivatives. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. (2009). PubMed. Retrieved January 30, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Excited‐State Dynamics and Electron‐Withdrawing Group Effects in Two‐Photon Switchable Donor‐Acceptor Stenhouse Adducts. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Fluorescence quantum yield evaluation of strongly absorbing dye solutions as a function of the excitation wavelength. (n.d.). University of Lisbon. Retrieved January 30, 2026, from [Link]
-
The excited-state dynamics of the radical anions of cyanoanthracenes. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
-
Lippert-Mataga equation:. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
The tautomer-specific excited state dynamics of 2,6-diaminopurine using resonance-enhanced multiphoton ionization and quantum chemical calculations. (2023). PubMed. Retrieved January 30, 2026, from [Link]
-
Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Fluorescence quantum yields and decay times for Pyd derivatives Pyd... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. (n.d.). Journal of Materials Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]
-
The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023). MDPI. Retrieved January 30, 2026, from [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
-
Excited-State Dynamics Leading Either to Triplet Formation or Coordinative Expansion following Photolysis of Cu(II)-Porphyrins: A DFT, TD-DFT, Luminescence and Femtosecond Time-Resolved Absorbance Study. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Tricyano-Methylene-Pyridine Based High-Performance Aggregation-Induced Emission Photosensitizer for Imaging and Photodynamic Therapy. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). (2020). PubMed. Retrieved January 30, 2026, from [Link]
-
A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
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- 2. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
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- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Application Note: Catalytic Architectures Derived from 2,6-Dicyano-4-methylpyridine
This Application Note is designed for researchers in organometallic chemistry and catalysis. It addresses the specific utility of 2,6-Dicyano-4-methylpyridine (also known as 4-methyl-2,6-pyridinedicarbonitrile) not merely as a simple ligand, but as a privileged scaffold for constructing high-performance catalytic architectures.
While the parent molecule can form coordination polymers, its primary value in modern catalysis lies in its role as the precursor for Bis(imino)pyridine (PDI) ligands and Covalent Triazine Frameworks (CTFs) .[1] This guide details protocols for both homogeneous (Iron-PDI) and heterogeneous (Pd-CTF) applications.[1]
Executive Summary
2,6-Dicyano-4-methylpyridine is an electron-deficient pyridine derivative characterized by two reactive nitrile groups flanking the pyridine nitrogen. The 4-methyl group provides crucial solubility and subtle electronic tuning (inductive donation) that distinguishes it from the unsubstituted analog.
In catalytic drug development and industrial synthesis, this molecule serves as the "linchpin" for two distinct classes of catalysts:
-
Homogeneous Redox-Active Catalysts (The PDI Route): Precursor to Bis(imino)pyridine ligands, which render base metals (Fe, Co) capable of noble-metal-like reactivity (e.g., hydrogenation, polymerization).[1]
-
Heterogeneous Single-Atom Catalysts (The CTF Route): Monomer for Covalent Triazine Frameworks, which host single-atom metal centers (Pd, Pt) for green chemistry applications like CO2 hydrogenation.
Part 1: Homogeneous Catalysis – The Iron-PDI Platform
Scientific Rationale
The conversion of 2,6-dicyano-4-methylpyridine into a Bis(imino)pyridine (PDI) ligand creates a tridentate "pincer" system. The unique feature of PDI ligands is their "non-innocence" —they can store and release electrons during the catalytic cycle. This allows Earth-abundant metals like Iron (Fe) to perform two-electron redox chemistry (typically reserved for Pd or Pt) by shuttling electrons between the metal and the ligand backbone.
Protocol: Synthesis of the Fe-PDI Catalyst
Objective: Synthesize the [2,6-Bis(arylimino)-4-methylpyridine]FeCl2 complex for olefin polymerization or hydrofunctionalization.
Step A: Ligand Synthesis (The Pinner Method)
Note: Direct condensation of nitriles with anilines is difficult. We use the Pinner reaction to form the imidate ester first.
-
Imidate Formation:
-
Suspend 2,6-Dicyano-4-methylpyridine (10 mmol) in dry methanol (50 mL).
-
Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes.
-
Stir at room temperature (RT) for 24 hours. The nitrile groups convert to methyl imidate salts.
-
Precipitate with diethyl ether, filter, and dry to obtain the bis(imidate) ester dihydrochloride.[1]
-
-
Condensation with Aniline:
Step B: Metallation (Iron Complexation)[1][4]
-
Glovebox Operation: In a nitrogen-filled glovebox, dissolve the PDI ligand (1.0 eq) in THF.
-
Metal Addition: Add anhydrous FeCl2 (1.0 eq) or FeBr2 .[1][4]
-
Reaction: Stir at RT for 12 hours. The solution typically turns deep blue or green (characteristic of Fe-PDI).
-
Isolation: Remove THF under vacuum. Wash the solid with pentane to remove unreacted ligand. Dry in vacuo.
Catalytic Application: Ethylene Oligomerization
Target: Production of linear alpha-olefins (LAO).
-
Reactor Prep: Heat a steel pressure reactor to 80°C under vacuum for 1 hour. Cool to RT.
-
Loading: Inject a solution of Fe-PDI precatalyst (2 µmol) in toluene (50 mL).
-
Activation: Inject MAO (Methylaluminoxane) activator (Al/Fe ratio = 500:1).[1][4] The solution turns active immediately.
-
Run: Pressurize with Ethylene (300 psi). Maintain temperature at 25–50°C (exothermic reaction).
-
Quench: After 30 minutes, vent ethylene and quench with acidified methanol.
-
Analysis: Analyze the liquid phase by GC-FID to determine the Schulz-Flory distribution of oligomers.
Part 2: Heterogeneous Catalysis – The Single-Atom CTF Platform
Scientific Rationale
Trimerization of the nitrile groups on 2,6-dicyano-4-methylpyridine creates a Covalent Triazine Framework (CTF) . The pyridine nitrogen, now embedded in a rigid porous network, acts as a "heterogeneous pincer" site. This site effectively traps individual metal atoms (Single-Atom Catalysis), preventing aggregation and maximizing atom economy.[1]
Protocol: Synthesis of Pd/CTF Single-Atom Catalyst
Objective: Create a heterogeneous Pd catalyst for CO2 hydrogenation.
Step A: CTF Synthesis (Ionothermal Method)[1][4]
-
Mixing: Mix 2,6-Dicyano-4-methylpyridine (1.0 g) with anhydrous ZnCl2 (5.0 g) in a glovebox. (ZnCl2 acts as both solvent and Lewis acid catalyst).[1][4]
-
Ampoule Sealing: Transfer to a thick-walled Pyrex ampoule. Evacuate and flame-seal.
-
Polymerization: Heat at 400°C for 40 hours. The nitriles trimerize to form triazine rings.[2][3]
-
Workup:
Step B: Palladium Loading[1][3][4]
-
Impregnation: Suspend the CTF powder (200 mg) in an aqueous solution of K2PdCl4 (calculated for 1 wt% Pd loading).
-
Adsorption: Stir for 12 hours. The pyridine/triazine sites chelate the Pd(II) ions.
-
Reduction: Filter the solid. Resuspend in water and add NaBH4 (excess) dropwise to reduce Pd(II) to Pd(0).[1][4]
-
Note: For Single-Atom Catalysts (SAC), skip NaBH4 and use thermal reduction in H2/Ar stream at 200°C to prevent nanoparticle sintering.[1]
-
Catalytic Application: CO2 Hydrogenation to Formate[1][4]
-
Setup: Place Pd/CTF catalyst (10 mg) in a stainless steel autoclave.
-
Solvent: Add water (5 mL) and triethylamine (1 mmol, as base trap).
-
Pressurization: Charge with CO2 (2 MPa) and H2 (2 MPa). Total pressure = 4 MPa.[4]
-
Reaction: Heat to 100°C for 12 hours.
-
Analysis: Cool, vent, and analyze the liquid by HPLC or 1H NMR (D2O lock) to quantify formate production.
Part 3: Mechanism & Workflow Visualization[1][4]
Diagram 1: Divergent Synthesis Pathways
This diagram illustrates how the 2,6-dicyano-4-methylpyridine scaffold branches into two distinct catalytic worlds.
Caption: Divergent synthesis map showing the transformation of the dicyano scaffold into Homogeneous (Left) and Heterogeneous (Right) catalytic systems.
Diagram 2: The "Non-Innocent" Catalytic Cycle (Fe-PDI)
This diagram explains why this ligand works: the redox activity of the ligand itself.
Caption: Simplified mechanism of Fe-PDI catalysis. The ligand acts as an electron reservoir (Non-Innocence), stabilizing the metal center during turnover.
Part 4: Data Summary & Troubleshooting
Comparative Catalyst Performance
| Catalyst System | Active Metal | Ligand State | Key Application | TOF (h⁻¹) | Selectivity |
| Fe-PDI | Iron (Fe) | Discrete (Homogeneous) | Ethylene Oligomerization | >10,000 | High for Linear Alpha Olefins |
| Co-PDI | Cobalt (Co) | Discrete (Homogeneous) | Hydroboration / Silylation | ~500 | High Chemoselectivity |
| Pd/CTF | Palladium (Pd) | Framework (Heterogeneous) | CO2 Hydrogenation | ~3,000 | >99% Formate |
| Ru-Dye | Ruthenium (Ru) | Discrete (Anchored) | Solar Cell (DSSC) | N/A | High Photon-to-Current Eff. |
Troubleshooting Guide
-
Issue: Low Activity in Fe-PDI Polymerization.
-
Issue: Incomplete CTF Formation.
-
Cause: Insufficient temperature or ZnCl2 ratio.[4]
-
Solution: The trimerization requires 400°C. If the material is not black/glassy, increase the ZnCl2:Precursor ratio to 10:1 to ensure better heat transfer and Lewis acid activation.
-
-
Issue: Leaching of Pd from CTF.
-
Cause: Weak coordination.[4]
-
Solution: Ensure the CTF has sufficient nitrogen content (do not overheat >500°C, which denitrogenates the framework). Wash the catalyst thoroughly after Pd loading to remove loosely bound species.
-
References
-
Small, B. L., & Brookhart, M. (1998).[1] "Iron-Based Catalysts with 2,6-Bis(imino)pyridine Ligands for Ethylene Polymerization." Journal of the American Chemical Society.[5] Link[1][4]
-
Britovsek, G. J. P., et al. (1999).[1] "The Search for New Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. Link[1][4]
-
Kuhn, P., et al. (2008).[1] "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie. Link[1][4]
-
Wang, H., et al. (2022).[1] "Rational Design of Synergistic Structure Between Single-Atoms and Nanoparticles for CO2 Hydrogenation." Frontiers in Chemistry. Link
-
Chirik, P. J., & Wieghardt, K. (2010).[1] "Radical Ligands Confer Nobility on Base-Metal Catalysts." Science. Link[1][4]
Sources
- 1. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]
- 2. Rational Design of Synergistic Structure Between Single-Atoms and Nanoparticles for CO2 Hydrogenation to Formate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational Design of Synergistic Structure Between Single-Atoms and Nanoparticles for CO2 Hydrogenation to Formate Under Ambient Conditions [frontiersin.org]
- 4. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Safe Handling and Storage of 2,6-Dicyano-4-methylpyridine
Introduction
2,6-Dicyano-4-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its dinitrile functionality and pyridine core make it a precursor for the synthesis of various heterocyclic compounds, including ligands for coordination chemistry and intermediates for pharmaceuticals and agrochemicals.[1][2] The presence of two cyano groups, however, introduces significant toxicological hazards that necessitate stringent handling and storage protocols. These groups are susceptible to hydrolysis, especially in the presence of strong acids or bases, and can pose a risk of cyanide exposure.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,6-Dicyano-4-methylpyridine. The protocols herein are designed to mitigate risks by combining established best practices for handling pyridine derivatives and toxic cyanide-containing compounds. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Section 1: Hazard Identification and In-Depth Risk Assessment
The primary hazard associated with 2,6-Dicyano-4-methylpyridine stems from its dicyano-substituted pyridine structure. This combination presents a dual-risk profile: the general toxicity of pyridine derivatives and the acute, potent toxicity of cyanide compounds.
-
Cyanide Toxicity: The cyano (-C≡N) groups are the most significant source of hazard. While the nitrile group itself is covalently bound, contact with acids can lead to the formation of highly toxic hydrogen cyanide (HCN) gas.[3] Furthermore, many organic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.[4] Cyanide compounds can be rapidly fatal, with the central nervous system and heart being particularly vulnerable.[4] Exposure can occur via inhalation of dust, skin contact, eye contact, or ingestion.[5][6]
-
Pyridine Moiety Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause irritation to the skin, eyes, and respiratory tract.[7] High concentrations or prolonged exposure may lead to systemic effects, including damage to the liver and kidneys.[1]
-
Reactivity Hazards: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][8] The most critical incompatibility is with acids, which can liberate deadly hydrogen cyanide gas.[3]
A thorough risk assessment must be conducted before any work involving this compound begins. This assessment should consider the quantities being used, the specific experimental conditions (e.g., temperature, presence of other reagents), and the potential for aerosol or dust generation.[3]
Section 2: Physicochemical and Safety Data Summary
The following table summarizes essential data for 2,6-Dicyano-4-methylpyridine. This information is crucial for quick reference during experimental planning and execution.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpyridine-2,6-dicarbonitrile | [9] |
| CAS Number | 21635-92-7 | [9][10][11] |
| Molecular Formula | C₈H₅N₃ | [9] |
| Molecular Weight | 143.15 g/mol | [9] |
| Appearance | Pink to red solid | [10] |
| Predicted Boiling Point | 331.4 ± 37.0 °C | [10] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [10] |
| Hazard Statements | Based on analogous compounds: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [5][6][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][8] | [1][8] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the significant risks associated with 2,6-Dicyano-4-methylpyridine, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
Mandatory Engineering Controls
The causality behind requiring robust engineering controls is to create a primary barrier between the researcher and the hazardous material, minimizing the risk of exposure through inhalation or accidental contact.
-
Chemical Fume Hood: All manipulations of 2,6-Dicyano-4-methylpyridine, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable, as the hood provides critical protection from inhaling fine dust particles and any potential outgassing, including the possible formation of HCN.
-
Safety Shower and Eyewash Station: An accessible and recently tested (within the last month) emergency safety shower and eyewash station must be located in immediate proximity to the work area.[3][12] Speed is essential in the event of an accidental exposure.[4]
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with cyanide-containing compounds.[3] This area should be clearly marked with warning signs. This practice prevents cross-contamination and ensures that all personnel in the vicinity are aware of the specific hazards.
Personal Protective Equipment (PPE)
PPE serves as the final barrier of protection. The selection of PPE is based on a risk assessment of the potential exposure routes: dermal, ocular, and respiratory.
-
Hand Protection: Wear double gloves, with the outer glove being a chemical-resistant material such as nitrile rubber.[3] Inspect gloves for tears or pinholes before each use.[5][8] Contaminated gloves must be disposed of properly after use.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[5] When there is a higher risk of splashes, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A full-length laboratory coat must be worn and kept fully fastened.[5] For procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations or if there is a failure of engineering controls.[5]
Section 4: Protocol for Safe Handling
The following step-by-step protocol is designed to guide the user through the safe handling of solid 2,6-Dicyano-4-methylpyridine. The rationale behind each step is to prevent dust generation, avoid contact, and ensure containment.
-
Preparation and Pre-Handling Checks:
-
Step 1.1: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Step 1.2: Ensure the designated work area within the hood is clean, uncluttered, and free of incompatible materials (especially acids).[3]
-
Step 1.3: Don all required PPE (lab coat, double nitrile gloves, safety goggles) before bringing the chemical into the work area.
-
Step 1.4: Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure a spill kit is readily available.
-
-
Weighing and Transferring the Compound:
-
Step 2.1: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any minor spills.
-
Step 2.2: To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the required amount from the stock bottle to a tared, sealed container (e.g., a vial or round-bottom flask).
-
Step 2.3: If preparing a solution, add the solvent to the flask containing the solid slowly and carefully to avoid splashing.
-
Step 2.4: Immediately and securely close the primary stock container after dispensing.
-
Step 2.5: Clean the spatula and any other equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste.
-
-
Post-Handling Procedures:
-
Step 3.1: Wipe down the designated work area with a damp cloth or towel, treating the cleaning materials as contaminated waste.
-
Step 3.2: Carefully remove PPE, avoiding self-contamination. Remove gloves last using the proper technique (without touching the outer surface).[5]
-
Step 3.3: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[12][13]
-
Section 5: Protocol for Safe Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations. The core principles are containment, segregation, and environmental control.
-
Container Requirements:
-
Storage Environment:
-
Segregation from Incompatibles:
-
Step 3.1: Crucially, store 2,6-Dicyano-4-methylpyridine completely separate from all acids. [1] Physical separation, such as in a different cabinet, is required to prevent accidental contact which could generate lethal hydrogen cyanide gas.
-
Step 3.2: Also, store away from strong bases, strong oxidizing agents, and food or drink.[8][13]
-
Section 6: Spill and Emergency Procedures
A clear, rehearsed emergency plan is vital. In any situation involving cyanide compounds, speed is of the essence.
Emergency Response Workflow
The following diagram outlines the decision-making process for responding to a spill or personnel exposure.
Caption: Emergency response workflow for incidents involving 2,6-Dicyano-4-methylpyridine.
First Aid for Exposure
Do NOT wait for symptoms to develop. [3] If an exposure is suspected, initiate first aid immediately.[4]
-
General: Immediately call for emergency medical help (e.g., 911) and inform them that a cyanide exposure has occurred.[3][17] Move the victim to fresh air if it is safe to do so.[7][17]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes while under a safety shower.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[3][12]
-
Inhalation: Move the person to fresh air.[6] If the person is not breathing, trained personnel should give artificial respiration, but avoid mouth-to-mouth resuscitation .[4] Administer 100% oxygen if available and you are trained to do so.[4][18]
-
Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting. Seek immediate medical attention.[6]
Section 7: Waste Disposal
All waste containing 2,6-Dicyano-4-methylpyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include "Hazardous Waste," the chemical name, and associated hazards.
-
Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[19] Never dispose of this chemical down the drain.[5][19]
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 3-Cyanopyridine. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS 1282: Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
American Chemical Society Publications. (2020, December 15). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3794399, 2,6-Dicyano-4-methylpyridine. Retrieved from [Link]
-
Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 15). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]
-
Medscape. (2025, May 12). Cyanide Toxicity Treatment & Management. Retrieved from [Link]
-
National Center for Biotechnology Information, PubMed. (2020, December 15). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. monash.edu [monash.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. 2,6-Dicyano-4-methylpyridine | C8H5N3 | CID 3794399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. thermofishersci.in [thermofishersci.in]
- 14. fishersci.com [fishersci.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Cyanide | Chemical Emergencies | CDC [cdc.gov]
- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 19. carlroth.com [carlroth.com]
Troubleshooting & Optimization
optimization of reaction conditions for 2,6-Dicyano-4-methylpyridine synthesis
Technical Support Center: 2,6-Dicyano-4-methylpyridine Synthesis
Executive Summary & Chemical Profile
Target Molecule: 2,6-Dicyano-4-methylpyridine (4-Methylpyridine-2,6-dicarbonitrile) Primary Precursor: 2,6-Dichloro-4-methylpyridine Critical Challenge: Achieving double substitution at the 2,6-positions without stalling at the mono-cyano intermediate or causing catalyst poisoning.[1]
This guide provides optimized protocols for the synthesis of 2,6-dicyano-4-methylpyridine. While industrial scales utilize ammoxidation of 2,4,6-collidine, this guide focuses on Nucleophilic Aromatic Substitution (
Module 1: Reaction Optimization (The "Engine")
Method A: Palladium-Catalyzed Cyanation (Recommended)
Best for: High purity, ease of workup, avoiding stoichiometric copper waste.[1]
The Protocol:
This method utilizes a Pd(0)/Zn(CN)
| Parameter | Optimized Condition | Rationale |
| Catalyst | Pd | Bis-dentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize Pd against cyanide poisoning better than monodentate phosphines.[1] |
| Cyanide Source | Zn(CN) | Critical: You need >2.2 equiv total relative to the pyridine substrate. Excess Zn(CN) |
| Solvent | DMAC (Wet) or DMF | DMAC (Dimethylacetamide) generally offers higher reaction rates. The presence of trace water (or added Zn powder) can activate the Zn(CN) |
| Temperature | 120°C - 140°C | High temperature is required to overcome the activation energy for the oxidative addition of the electron-rich Pd into the Ar-Cl bond.[1] |
| Additives | Zn dust (10-20 mol%) | Keeps the Palladium cycle active by reducing any oxidized Pd(II) back to Pd(0). |
Step-by-Step Workflow:
-
Charge a reaction flask with 2,6-dichloro-4-methylpyridine (1.0 equiv), Zn(CN)
(1.5 equiv), Pd (dba) (2 mol%), dppf (4 mol%), and Zn dust (20 mol%). -
Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen is a killer here. [1]
-
Add anhydrous DMAC via syringe.
-
Heat to 120°C for 12-16 hours. Monitor by HPLC/TLC.[1]
-
Endpoint: Disappearance of the mono-cyano intermediate.[1]
Method B: Rosenmund-von Braun Reaction (Traditional)
Best for: Low cost, robustness against moisture.[1]
The Protocol: Classical nucleophilic substitution using stoichiometric Copper(I) Cyanide.
| Parameter | Optimized Condition | Rationale |
| Reagent | CuCN (2.5 - 3.0 equiv) | Stoichiometric excess is mandatory.[1] The reaction surface fouls easily; excess copper ensures active surface area. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMF | NMP allows for higher reflux temperatures (202°C) than DMF (153°C), driving the sluggish second substitution.[1] |
| Temperature | Reflux (160°C - 180°C) | The 2,6-positions are activated, but the second substitution is electronically disfavored by the electron-withdrawing nature of the first cyano group.[1] |
Module 2: Visualization & Logic
Workflow: Reaction Pathway & Decision Tree
Caption: Reaction pathway comparison. Note that the conversion from Mono-cyano to Dicyano is the rate-limiting step.[1]
Module 3: Troubleshooting & FAQs
Q1: The reaction stalls at the mono-cyano intermediate (2-cyano-6-chloro-4-methylpyridine).[1] How do I push it to completion?
-
Diagnosis: The first nitrile group is strongly electron-withdrawing, which actually activates the ring for the second attack.[1] However, it also coordinates to the Palladium/Copper, potentially poisoning it.[1]
-
Solution (Pd): Add a second portion of catalyst (1 mol%) after 6 hours. Ensure temperature is >120°C.
-
Solution (Cu): Increase temperature to 180°C (switch from DMF to NMP if necessary).
Q2: My product is green/blue after workup (CuCN route). How do I remove the copper?
-
The Issue: Copper(I) forms tight complexes with pyridyl nitriles.
-
The Fix: Do not rely on simple extraction.
-
FeCl
Method: Dissolve the crude residue in acid/water and add FeCl .[1] This oxidizes Cu(I) to Cu(II), which is less coordinating to the nitrile. -
Ammonia Wash: Dissolve crude in Ethyl Acetate and wash vigorously with 10% NH
OH (aq). The ammonia competes for the copper, forming the deep blue [Cu(NH ) ] complex which washes away in the aqueous layer. Repeat until the aqueous layer is colorless.
-
Q3: Low yield with Pd
-
Check Oxygen: The active species is Pd(0). If your solvent wasn't degassed thoroughly, the catalyst dies immediately.
-
Check Ligand: Use dppf or Xantphos .[1] Triphenylphosphine (PPh
) is often insufficient for this sterically demanding double substitution.
Q4: Can I use 2,4,6-collidine (trimethylpyridine) instead?
-
Yes, via Ammoxidation: This is the industrial route. It involves reacting collidine with Ammonia (NH
) and Oxygen (O ) over a Vanadium-Phosphorus-Oxide (VPO) catalyst at 300-400°C. -
Lab Feasibility: Low. This requires a gas-phase flow reactor.[1] In a wet lab, attempting to oxidize the methyl groups selectively to nitriles without over-oxidizing the 4-methyl group is extremely difficult.[1] Stick to the halogenation-cyanation route.[1]
References
-
Rosenmund-von Braun Reaction Mechanism & Conditions
-
Palladium-Catalyzed Cyan
): -
Industrial Ammoxidation Context
-
Martin, A., et al.[1] "Ammoxidation of methylpyridines over vanadium phosphate catalysts." Applied Catalysis A: General, 2002.
-
-
Purification of Cyanopyridines (Copper Removal)
Sources
- 1. CAS 875-35-4: 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile [cymitquimica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions in 2,6-Dicyano-4-methylpyridine synthesis
This guide serves as a specialized technical support resource for the synthesis of 2,6-Dicyano-4-methylpyridine (also known as 2,6-Pyridinedicarbonitrile, 4-methyl-).[1]
The content focuses on the most common laboratory and pilot-scale route: Cyanation of 2,6-dichloro-4-methylpyridine via transition metal catalysis (Rosenmund-von Braun or Pd-catalyzed).[1]
Status: Active | Tier: L3 (Senior Scientist Support) | Topic: Impurity Profile & Reaction Control[1]
Module 1: Critical Reaction Pathways & Failure Modes
Before troubleshooting, you must visualize the competitive landscape of your reaction flask. The synthesis involves a double nucleophilic substitution. The primary failure mode is asymmetry (stopping at the mono-cyano stage) or over-reaction (hydrolysis of the nitrile).
Reaction Network Diagram
The following logic map illustrates the pathway from the precursor (2,6-dichloro-4-methylpyridine) to the target, highlighting where side reactions diverge.
Module 2: Troubleshooting The Rosenmund-von Braun Route (CuCN)
Context: This is the classical method using CuCN in high-boiling polar solvents (DMF/NMP) at 150–200°C.[1]
Q1: I am consistently isolating the mono-cyano intermediate (2-chloro-6-cyano-4-methylpyridine). Why won't the second chlorine displace?
Diagnosis: Steric hindrance and electronic deactivation. Once the first nitrile group is installed, the pyridine ring becomes significantly more electron-deficient, which theoretically should activate the ring for the second nucleophilic attack. However, the cyano group also coordinates tightly to the Copper(I) species, potentially passivating the catalyst surface or reducing the effective concentration of "free" cyanide.
Corrective Actions:
-
Temperature Threshold: Ensure internal temperature is >160°C . The second substitution has a significantly higher activation energy barrier than the first.
-
Stoichiometry: Increase CuCN loading to 2.5 – 3.0 equivalents . Standard 2.05 eq is often insufficient due to cluster formation.
-
Solvent Dryness: Wet DMF/NMP promotes the formation of "inert" copper-aqua complexes. Ensure solvent water content is <0.05%.
Q2: The reaction mixture has turned into a black tar/solid block. What happened?
Diagnosis: Oxidative polymerization or Copper(II) formation. If the reaction turns black (rather than the typical tan/brown/green), oxygen has likely leaked into the system. Cu(I) oxidizes to Cu(II), which is catalytically inactive for this substitution and promotes radical polymerization of the pyridine ring or solvent decomposition.
Corrective Actions:
-
Degassing: Do not just purge the headspace. You must sparge the solvent with Argon/Nitrogen for 30 minutes before adding the catalyst.
-
Ligand Stabilization: Add 10-20 mol% NaI (Sodium Iodide) . Iodide acts as a stabilizing ligand for the Cu-intermediate, preventing aggregation and keeping the catalytic species soluble.
Q3: Workup is a nightmare. I have a blue emulsion that won't separate.
Diagnosis: Formation of stable Copper-Amine/Nitrile complexes.[1] The target molecule (2,6-dicyano-4-methylpyridine) is a strong ligand for copper.[1] The "blue" color indicates Cu(II) species in the aqueous phase complexing with your product.
Corrective Actions:
-
The FeCl3 Method: Quench the reaction with aqueous FeCl3 / HCl. Iron displaces the copper from the complex, keeping copper in the aqueous phase while your product extracts into Ethyl Acetate.
-
The Ethylenediamine Method: Wash the organic layer with 10% aqueous ethylenediamine. This chelates copper far more aggressively than your pyridine product, breaking the emulsion.
Module 3: Troubleshooting Pd-Catalyzed Cyanation (Zn(CN)2)
Context: The modern approach using Zn(CN)2 and Pd(0)/Pd(II) catalysts (e.g., Pd2(dba)3 + dppf).[1] This runs at lower temperatures (80–120°C) but is sensitive to catalyst poisoning.
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Cyanide Poisoning of Palladium.
Free cyanide ions (
Corrective Actions:
-
Source Control: Stick to Zn(CN)2 . It has low solubility in DMF, releasing cyanide ions slowly ("slow release mechanism"), which keeps the free cyanide concentration below the poisoning threshold.
-
Catalyst Regeneration: If using Zn(CN)2, add 1-2 mol% Zinc dust .[1] This helps reduce any oxidized Pd(II) back to the active Pd(0) species if the catalytic cycle is interrupted.
Q2: I see a significant amount of "dimer" (Biaryl) impurity.
Diagnosis: Homocoupling. In the absence of rapid transmetallation with cyanide, the Pd-Aryl intermediate can react with another molecule of aryl halide (or Pd-Aryl) to form the homocoupled dimer (4,4'-dimethyl-2,2',6,6'-tetrachloro-bipyridine derivatives).[1]
Corrective Actions:
-
Ligand Selection: Switch to a bidentate ligand with a large bite angle, such as Xantphos or dppf . These favor the reductive elimination of the nitrile over the disproportionation that leads to dimers.
-
Reaction Rate: Increase the temperature slightly to favor the transmetallation step (reaction with Zn(CN)2) over the bimolecular homocoupling.
Module 4: Preventing Hydrolysis (The "Silent Killer")
Context: 2,6-dicyanopyridines are extremely electron-deficient.[1] The nitrile carbons are highly electrophilic and susceptible to attack by water, even at neutral pH.
Comparison of Hydrolysis Risks
| Parameter | High Risk Condition | Safe Operating Window |
| Workup pH | pH > 10 (Basic) or pH < 2 (Strong Acid) | pH 5 – 7 (Mildly Acidic/Neutral) |
| Temperature | > 40°C during aqueous wash | < 10°C (Ice Bath) during quenching |
| Drying Agent | Magnesium Sulfate (Lewis Acidic) | Sodium Sulfate (Neutral) |
| Storage | Ambient air (hygroscopic) | Desiccator / Inert Atmosphere |
Q: My NMR shows a new set of peaks, and the mass spec shows M+18.
Diagnosis: You have hydrated one nitrile to a primary amide (-CONH2).[1] This often happens during workup, not during the reaction.
Protocol for Safe Isolation:
-
Quench Cold: Pour the reaction mixture into ice water , not room temperature water.
-
Avoid NaOH: Never use Sodium Hydroxide to neutralize. Use saturated Ammonium Chloride (NH4Cl) or Sodium Bicarbonate (NaHCO3) cautiously.[1]
-
Fast Extraction: Do not let the product sit in the aqueous layer. Extract immediately into DCM or EtOAc and dry the organic layer within 15 minutes.
Module 5: Purification Strategy
Because the mono-cyano impurity (2-chloro-6-cyano-4-methylpyridine) is structurally similar to the di-cyano target, separation can be difficult.[1]
Recommended Mobile Phase for Column Chromatography:
-
Do not use pure Hexane/Ethyl Acetate.
-
Use: DCM (Dichloromethane) / Methanol gradients. The dicyano product is significantly more polar than the mono-cyano/chloro precursor.
-
TLC Visualization: The dicyano product often fluoresces weakly under UV compared to the starting material. Use a Permanganate stain (KMnO4) to differentiate; the oxidizable methyl group on the electron-poor ring will stain differently depending on the substitution pattern.
References
-
Rosenmund-von Braun Reaction Mechanism & Conditions
-
Palladium-Catalyzed Cyanation (Zn(CN)2)
-
Jin, F., & Buchwald, S. L. (2025).[1] Palladium-Catalyzed Cyanation of Aryl Chlorides.
-
(Referencing general Pd-Cyanation protocols).
-
-
Hydrolysis Kinetics of Cyanopyridines
-
Synthesis of 2,6-Dicyano-4-methylpyridine (Physical Properties)
-
2,6-Dicyano-4-methylpyridine Product Page & Properties.[1] ChemicalBook.
-
-
Ammoxidation Context (Industrial Route)
Sources
- 1. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ammoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,6-Dicyano-4-methylpyridine
Welcome to the technical support center for the purification of 2,6-Dicyano-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 2,6-Dicyano-4-methylpyridine, offering explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Low Purity After Synthesis and Initial Work-up
Question: My initial crude product of 2,6-Dicyano-4-methylpyridine shows multiple spots on TLC and low purity by HPLC/GC analysis. What are the likely impurities and how can I minimize them?
Answer: The impurity profile of your crude 2,6-Dicyano-4-methylpyridine is highly dependent on the synthetic route employed. A common route involves the ammoxidation of 4-methylpyridine (4-picoline). Potential impurities can arise from incomplete reaction, side reactions, and degradation.
Common Impurities and Their Origins:
| Impurity Class | Specific Examples | Potential Origin |
| Starting Materials | Unreacted 4-methylpyridine (4-picoline) | Incomplete reaction. |
| Mono-cyanated Intermediate | 2-Cyano-4-methylpyridine | Incomplete second cyanation reaction. |
| Hydrolysis Products | 2-Cyano-4-methyl-6-pyridinecarboxamide, 4-Methyl-2,6-pyridinedicarboxamide, 2-Carboxy-6-cyano-4-methylpyridine | Hydrolysis of one or both nitrile groups during the reaction or work-up, especially under non-neutral pH conditions.[1] |
| Oxidation Byproducts | Pyridine-N-oxides | Oxidation of the pyridine nitrogen. |
| Polymeric Materials | Dark, tar-like substances | High reaction temperatures can lead to polymerization of reactants and products.[2] |
Causality Behind Impurity Formation:
The ammoxidation of 4-methylpyridine is a high-temperature gas-phase reaction that can lead to a variety of byproducts. The reaction proceeds stepwise, and incomplete conversion can leave starting material and the mono-cyanated intermediate. The presence of water in the reaction stream or during work-up can lead to the hydrolysis of the nitrile groups to amides and carboxylic acids, especially in the presence of acidic or basic catalysts.
Mitigation Strategies During Synthesis:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and residence time to maximize the yield of the desired product and minimize the formation of thermal degradation products.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants (4-methylpyridine, ammonia, and oxygen) to drive the reaction to completion.
-
Minimize Water Content: Use dry solvents and reagents to reduce the likelihood of hydrolysis.
Issue 2: Difficulty in Removing Impurities by Recrystallization
Question: I am having trouble purifying 2,6-Dicyano-4-methylpyridine by recrystallization. The product either "oils out" or the purity does not significantly improve. What is the best approach for recrystallization?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on the choice of solvent. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Underlying Principles of Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 2,6-Dicyano-4-methylpyridine, a moderately polar compound, a solvent system of intermediate polarity is often effective.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Good candidates for 2,6-Dicyano-4-methylpyridine and related compounds include ethanol, toluene, and ethanol-water mixtures.[3]
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen "good" solvent (e.g., ethanol) to your crude material. Heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization:
-
Single Solvent Method: If using a single solvent like ethanol, allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Mixed Solvent Method (e.g., Ethanol-Water): Dissolve the crude product in the minimum amount of hot ethanol. While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[4] Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Troubleshooting "Oiling Out":
| Cause | Solution |
| Inappropriate Solvent | The solvent is too nonpolar for the compound. Try a more polar solvent or a mixed solvent system. |
| Cooling Too Quickly | Rapid cooling can lead to supersaturation and precipitation of an oil instead of crystals. Allow the solution to cool slowly. |
| High Impurity Content | A high concentration of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like column chromatography. |
Issue 3: Challenges in Chromatographic Purification
Question: I am trying to purify 2,6-Dicyano-4-methylpyridine using silica gel column chromatography, but I am observing significant peak tailing and poor separation. How can I improve my chromatographic method?
Answer: Peak tailing of basic compounds like pyridines on silica gel is a common problem. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the surface of the silica gel. This interaction leads to a secondary retention mechanism, causing the peak to broaden and tail.
Visualizing the Purification Workflow:
Caption: Workflow for silica gel column chromatography purification.
Strategies to Minimize Peak Tailing:
-
Use of a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent. The triethylamine will compete with your compound for the acidic silanol sites, effectively masking them and leading to a more symmetrical peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel, like a cyano-functionalized silica.[5]
-
Reverse-Phase Chromatography: For more polar impurities, reverse-phase chromatography on a C18 column can be an effective alternative.
Step-by-Step Column Chromatography Protocol (Silica Gel):
-
TLC Analysis: Develop a TLC method to determine a suitable eluent system. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to improve separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my final 2,6-Dicyano-4-methylpyridine product?
A1: Several analytical techniques can be used to determine the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for this analysis. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a phosphate buffer (pH ~3-7).[6]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is another excellent method for purity assessment, especially for detecting volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient concentration and have distinct signals.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q2: What are the best practices for storing 2,6-Dicyano-4-methylpyridine to prevent degradation?
A2: To ensure the long-term stability of 2,6-Dicyano-4-methylpyridine, it should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture and light should be minimized to prevent hydrolysis of the nitrile groups and potential photochemical reactions. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Q3: Are there any specific safety precautions I should take when handling 2,6-Dicyano-4-methylpyridine?
A3: Yes, as with any chemical, appropriate safety precautions should be taken. 2,6-Dicyano-4-methylpyridine is a nitrile-containing compound and may be toxic if ingested, inhaled, or absorbed through the skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizing Potential Degradation Pathways:
Caption: Potential hydrolysis pathway of 2,6-Dicyano-4-methylpyridine.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
- CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents.
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - PubMed. Available at: [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - ACS Publications. Available at: [Link]
- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents.
- CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents.
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. Available at: [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl) - NIH. Available at: [Link]
-
Showing Compound 4-Methylpyridine (FDB004424) - FooDB. Available at: [Link]
- CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents.
- US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents.
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.gov. Available at: [Link]
-
3-Cyanopropylsiloxane-Bonded Silica Gel: Characteristics and Applications in Thin-Layer Chromatography | Request PDF - ResearchGate. Available at: [Link]
-
2-cyano-6-methylpyridine - Organic Syntheses Procedure. Available at: [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - NIH. Available at: [Link]
-
recrystallization-2.doc.pdf. Available at: [Link]
Sources
- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
stability issues of 2,6-Dicyano-4-methylpyridine under acidic/basic conditions
The following technical support guide addresses the stability and reactivity profile of 2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7). This guide is structured for researchers requiring immediate troubleshooting for experimental anomalies observed under acidic or basic conditions.
HPart 1: Diagnostic & Troubleshooting (Q&A)
This section addresses specific symptoms users encounter during synthesis, extraction, or storage.
Category A: Acidic Conditions[3]
Q1: I observed a new peak (M+18) in my LC-MS after exposing the compound to 1M HCl/Heat. What is happening?
Diagnosis: You are observing partial hydrolysis of the nitrile group to a primary amide.[3]
Technical Explanation: Under acidic conditions (pH < 3) and elevated temperatures, the cyano groups (-CN) at positions 2 and 6 undergo hydration. The nitrogen of the pyridine ring is protonated first, increasing the electrophilicity of the cyano carbons.[3] Water attacks the cyano carbon to form the carboxamide (-CONH
-
Immediate Action: Neutralize the solution immediately with mild base (NaHCO
) to pH 6-7. Avoid strong bases which trigger rapid full hydrolysis.[3] -
Prevention: If acidic workup is necessary, keep temperature < 0°C and contact time < 15 minutes.[3]
Q2: My compound precipitated as a white solid that is insoluble in organic solvents but soluble in aqueous base. Did it degrade?
Diagnosis: Yes, complete hydrolysis to 4-methylpyridine-2,6-dicarboxylic acid .
Technical Explanation: Prolonged exposure to strong acids (e.g., 6M HCl, reflux) converts the intermediate amides into carboxylic acids.[3] The resulting dicarboxylic acid is highly polar and often insoluble in the organic solvents (DCM, EtOAc) used to dissolve the starting nitrile.[3]
Protocol Adjustment: Avoid mineral acids for quenching.[3] Use buffered ammonium chloride (NH
Category B: Basic Conditions
Q3: The reaction mixture turned a deep red/black color immediately upon adding a strong base (e.g., NaH, KOtBu). Is this decomposition? Diagnosis: This is likely deprotonation of the 4-methyl group , forming a resonance-stabilized carbanion, potentially followed by polymerization.[3] Technical Explanation: The 2,6-dicyano substitution pattern makes the pyridine ring highly electron-deficient. This withdraws electron density from the 4-methyl group (vinylogous position), significantly lowering its pKa (estimated pKa ~18-22).
-
Mechanism: Base removes a proton from the -CH
, creating a carbanion that is delocalized onto the ring nitrogen and the cyano groups.[3] These anions are often deeply colored (red/purple).[3] -
Risk: This carbanion is a nucleophile and can attack unreacted neutral molecules, leading to dimerization or "tar" formation.[3]
Q4: Can I use aqueous NaOH for extraction?
Diagnosis: High Risk.
Technical Explanation: In aqueous base, the hydroxide ion (OH
Part 2: Technical Deep Dive & Mechanisms
Electronic Activation & Reactivity
The stability profile is dictated by the "push-pull" electronics of the pyridine ring:
-
Electron Withdrawal: The Nitrogen atom and the two Cyano groups (-CN) at 2,6 strongly withdraw electron density.
-
Consequence: The ring is deactivated towards electrophilic attack but activated for nucleophilic attack and side-chain deprotonation.
Reaction Pathway Visualization
The following diagram illustrates the competing degradation pathways users must avoid.
Figure 1: Degradation pathways of 2,6-Dicyano-4-methylpyridine under acidic and basic stress.
Part 3: Standardized Stability Testing Protocol
To validate the integrity of your specific lot or to test reaction compatibility, perform this standardized stress test.[3]
Materials Required
-
Solvent: DMSO-d6 (for NMR monitoring) or Acetonitrile (for HPLC).[3]
-
Acid Standard: 0.1 M HCl.[3]
-
Base Standard: 5% NaHCO
(Weak) and 0.1 M NaOH (Strong).
Protocol: 1-Hour Stress Test
| Condition | Procedure | Expected Observation (Stable) | Failure Mode (Degradation) |
| Control | Dissolve 5mg in MeCN. Keep at RT. | Clear, colorless solution.[3] Single Peak. | N/A |
| Acid Stress | Add 1 eq. 0.1M HCl.[3] Stir 1h @ RT. | No change in retention time. | New peak (Amide) eluting earlier (more polar).[3] |
| Weak Base | Add 1 eq. NaHCO | No change. | Minor hydrolysis peaks.[2][3] |
| Strong Base | Add 1 eq. 0.1M NaOH. Stir 5 min. | Likely Unstable. | Immediate yellowing/darkening.[3] Loss of Nitrile peak (~2240 cm⁻¹ IR).[3] |
Storage Recommendations
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture hydrolysis over long periods.[3]
-
Container: Amber glass (protect from light, though photostability is generally good, light can catalyze autoxidation of the methyl group over years).[3]
References
-
ChemicalBook. (2025).[2][3] 2,6-Dicyano-4-methylpyridine Properties and Safety.[2][3][4] Retrieved from [3]
-
PubChem. (n.d.).[3] 2,6-Dicyano-4-methylpyridine Compound Summary. National Library of Medicine.[3] Retrieved from [3]
-
Organic Syntheses. (1963).[3] 2-Cyano-6-methylpyridine Synthesis (Analogous Chemistry). Org.[2][3][5][6] Synth. 1963, 43,[3] 21. Retrieved from [3]
-
Sigma-Aldrich. (n.d.).[3] 2,6-Pyridinedicarbonitrile Product Specification. Retrieved from [3]
-
Vejvoda, V., et al. (2007).[3] Biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis.[3] Biotechnology Letters.[3] (Demonstrates biological hydrolysis of 2,6-dicyanopyridine derivatives). Retrieved from [3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling toxic nitrile compounds.
Sources
- 1. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. 2,6-Dicyano-4-methylpyridine | C8H5N3 | CID 3794399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2893-33-6: 2,6-Pyridinedicarbonitrile | CymitQuimica [cymitquimica.com]
- 6. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dicyano-4-methylpyridine
Introduction
Welcome to the Technical Support Center for catalytic reactions involving 2,6-Dicyano-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. While 2,6-Dicyano-4-methylpyridine is valuable for synthesizing pharmaceuticals and advanced materials, its unique structure presents significant challenges in catalysis, most notably rapid catalyst deactivation.[1] This document provides in-depth troubleshooting advice, diagnostic protocols, and mitigation strategies to help you overcome these obstacles and optimize your reactions.
As Senior Application Scientists, we understand that catalyst deactivation is a primary cause of failed reactions, low yields, and process inefficiencies. The core issue with 2,6-Dicyano-4-methylpyridine stems from its molecular structure, which contains two distinct functionalities known to be potent catalyst poisons: the pyridine ring nitrogen and the two cyano (nitrile) groups.[2][3] This guide will dissect the mechanisms of deactivation and provide actionable, field-proven solutions.
Understanding the Primary Deactivation Mechanisms
Catalyst deactivation is an inevitable process, but its rate and nature can be controlled.[4][5] In the context of 2,6-Dicyano-4-methylpyridine, the deactivation pathways are predominantly chemical.
dot
Caption: Mechanism of catalyst poisoning by 2,6-Dicyano-4-methylpyridine.
Q2: I am trying to hydrogenate the nitrile groups to amines, but the reaction is slow and incomplete. Why does this happen when the nitriles are the reactants?
Answer: This is a common challenge. While the nitrile groups are your target, the pyridine nitrogen's poisoning effect on the catalyst is often kinetically dominant. The catalyst surface is preferentially blocked by the pyridine moiety, which severely inhibits its ability to activate hydrogen and catalyze the reduction of the nitrile groups. [3][6] Furthermore, the hydrogenation of nitriles can produce intermediate imines. These reactive intermediates can sometimes lead to the formation of secondary and tertiary amines, which can also act as catalyst poisons or contribute to fouling. [6] Mitigation Strategies:
-
Acid Additives: Adding a Brønsted acid (e.g., HCl, AcOH) can protonate the basic pyridine nitrogen. [7]The resulting pyridinium salt has a significantly reduced ability to coordinate to the metal center, thus "unmasking" the catalyst's active sites. Careful optimization of the acid type and stoichiometry is crucial.
-
Catalyst Choice: Consider catalysts known for higher resistance to nitrogen poisoning, such as rhodium (Rh) or ruthenium (Ru) based catalysts, or specialized catalysts like cobalt boride for selective primary amine formation. [6]
Q3: My Suzuki (or other cross-coupling) reaction is failing. How can I improve it?
Answer: 2-substituted pyridines are notoriously difficult substrates for cross-coupling reactions due to catalyst deactivation. [3]The proximity of the nitrogen to the reaction center facilitates strong, chelating-like binding to the palladium catalyst, inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Ligand Screening: Standard phosphine ligands may not be sufficient. Screen more electron-rich and sterically bulky ligands (e.g., Buchwald or Herrmann-type ligands) that can better stabilize the palladium center and compete with pyridine coordination.
-
Catalyst Loading: A simple, though less economical, solution is to increase the catalyst loading. This can sometimes overcome partial deactivation to provide a reasonable yield.
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed. The presence of oxygen can accelerate the decomposition of the active Pd(0) species, a problem exacerbated by the presence of a poisoning substrate. [3]
Category B: Fouling & Thermal Degradation
Q4: My catalyst is turning black, and its activity is decreasing over several runs or in a flow reactor. What is happening?
Answer: This points towards fouling (also known as coking ), where the catalyst surface is physically blocked by carbonaceous deposits. [4][8]These deposits can originate from the polymerization or decomposition of the substrate, products, or solvent, especially at elevated temperatures.
In some cases, the deactivation could also be due to the formation of inactive metal complexes. For example, some iron catalysts used for C-H activation of pyridinic compounds have been shown to deactivate by forming stable, inactive "flyover-dimer" complexes. [9][10]
| Symptom | Potential Cause | Diagnostic Check | Recommended Action |
|---|---|---|---|
| Gradual activity loss; visible black deposits | Fouling / Coking | Characterize the spent catalyst using TGA (Thermogravimetric Analysis) or TEM (Transmission Electron Microscopy). | Lower reaction temperature; change solvent; consider catalyst regeneration via calcination (see Protocol 2). |
| Gradual activity loss at high temperature (>150°C) | Thermal Degradation (Sintering) | Analyze catalyst particle size before and after reaction using XRD (X-ray Diffraction) or TEM. | Use a catalyst with a more thermally stable support (e.g., stabilized alumina, titania); operate at the lowest effective temperature. |
| Activity loss in flow chemistry setup | Classic Deactivation | Implement a "guard bed" of a sacrificial, less expensive material upstream to adsorb the poison before it reaches the main catalyst bed. [3]| Optimize flow rate and temperature profile to manage deactivation along the reactor bed. |
Experimental Protocols & Workflows
Protocol 1: Assessing Catalyst Poisoning Potential
This self-validating protocol allows you to quantify the inhibitory effect of 2,6-Dicyano-4-methylpyridine on a standard catalytic reaction.
Objective: To confirm that 2,6-Dicyano-4-methylpyridine is acting as a catalyst poison in your system.
Methodology:
-
Select a Baseline Reaction: Choose a simple, reliable catalytic reaction that you know works well with your catalyst (e.g., hydrogenation of styrene or cyclohexene).
-
Run Baseline Experiment:
-
To a reaction vessel, add the solvent, substrate (e.g., styrene), and catalyst (e.g., 5 mol% Pd/C).
-
Run the reaction under standard conditions (e.g., H₂ balloon, room temperature).
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 15 minutes) and analyzing them via GC or ¹H NMR.
-
-
Run "Poisoned" Experiment:
-
Repeat the exact same procedure as the baseline experiment, but add a sub-stoichiometric amount of 2,6-Dicyano-4-methylpyridine (e.g., 0.1 to 1 equivalent relative to the catalyst) to the vessel before adding the substrate.
-
Monitor the reaction progress in the same manner.
-
-
Data Analysis:
-
Plot substrate conversion versus time for both reactions.
-
A significant decrease in the reaction rate or a complete lack of conversion in the "poisoned" experiment provides direct evidence of catalyst poisoning. [3]
-
Protocol 2: General Workflow for Catalyst Regeneration
Regeneration success depends heavily on the deactivation mechanism. Poisoning may be reversible, while severe sintering is not.
dot
Caption: Decision workflow for the regeneration of a poisoned or fouled catalyst.
Detailed Washing Procedure (for suspected reversible poisoning): [3]1. Separation: Carefully separate the heterogeneous catalyst from the reaction mixture by filtration. 2. Solvent Wash: Wash the recovered catalyst thoroughly with a solvent like methanol or isopropanol (3-5 times) to remove any physisorbed organic residues. 3. Acid Wash (Use with Caution): For poisoning by basic compounds like pyridines, a mild acid wash can be effective. Suspend the catalyst in a dilute solution of an acid (e.g., 0.1 M HCl or 5% acetic acid) and stir for 30-60 minutes. This protonates and desorbs the pyridine. 4. Neutralization: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral (check with pH paper). 5. Final Rinse & Drying: Perform a final rinse with a volatile solvent (e.g., acetone or methanol) to aid in drying. Dry the catalyst thoroughly under vacuum before attempting to reuse it. 6. Activity Test: Crucially, test the activity of the regenerated catalyst using a standard reaction (as in Protocol 1) to confirm the recovery of its performance.
References
-
Catalyst poisoning. Wikipedia. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]
-
The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]
-
Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development. [Link]
-
Cyanides and Nitriles. ResearchGate. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
New process draws poison from nitrile production. Chemistry World. [Link]
-
Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]
-
Nitrile. Wikipedia. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols. ACS Omega. [Link]
Sources
- 1. 2,6-Dicyano-4-methylpyridine (21635-92-7) for sale [vulcanchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dicyano-4-methylpyridine
Welcome to the technical support center for 2,6-Dicyano-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the profound influence of solvents on its reactivity. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: Why Solvent Choice is Critical
2,6-Dicyano-4-methylpyridine is a highly functionalized heterocyclic compound, prized for its role as a precursor in the synthesis of pharmaceuticals and functional materials. The two cyano groups, being strong electron-withdrawing groups, render the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the success of these transformations is not solely dependent on the choice of nucleophile or reaction temperature; the solvent system plays a pivotal role in modulating reactivity, selectivity, and even the reaction pathway itself. Understanding these solvent effects is paramount to troubleshooting unexpected outcomes and optimizing your synthetic protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 2,6-Dicyano-4-methylpyridine.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,6-Dicyano-4-methylpyridine with an amine nucleophile in a non-polar solvent like toluene, but I am observing very slow or no reaction. What could be the issue?
Answer: This is a common challenge that often stems from a combination of poor solubility and inadequate stabilization of the reaction intermediates in non-polar media.
Causality Explained:
-
Solubility: 2,6-Dicyano-4-methylpyridine, being a polar molecule, may have limited solubility in non-polar solvents such as toluene or hexane. A heterogeneous reaction mixture will inherently have a slower reaction rate due to the limited interfacial area between the dissolved and undissolved reactants.
-
Stabilization of Intermediates: Nucleophilic aromatic substitution proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents are crucial for stabilizing this charged intermediate through dipole-dipole interactions or hydrogen bonding.[1] In a non-polar solvent, the energy of this intermediate is significantly higher, leading to a larger activation energy barrier for the reaction.
Troubleshooting Protocol:
-
Solvent Screening: Perform small-scale solubility tests with 2,6-Dicyano-4-methylpyridine in a range of polar aprotic and protic solvents.
-
Transition to Polar Aprotic Solvents: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents will better dissolve the starting material and stabilize the charged Meisenheimer complex without deactivating the nucleophile through excessive solvation.
-
Consider Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility and reactivity. For instance, a mixture of methanol and acetonitrile can be effective.[2]
-
Temperature Increase: If solubility remains an issue even in polar aprotic solvents, a moderate increase in temperature can enhance both solubility and reaction rate. However, be mindful of potential side reactions at elevated temperatures.
Issue 2: Unexpected Side Products - Hydrolysis of Cyano Groups
Question: I am running a reaction with 2,6-Dicyano-4-methylpyridine in a protic solvent like ethanol or water, and I am isolating products where one or both cyano groups have been hydrolyzed to amides or carboxylic acids. How can I prevent this?
Answer: The hydrolysis of the cyano groups is a known side reaction, particularly under acidic or basic conditions, and is often facilitated by protic solvents.
Causality Explained:
-
Protic Solvent Participation: Protic solvents, such as water and alcohols, can act as nucleophiles or facilitate the nucleophilic attack of other species on the electrophilic carbon of the cyano group.[3][4] This can lead to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis can lead to the corresponding carboxylic acid.
-
Influence of pH: The presence of acidic or basic catalysts will significantly accelerate the rate of nitrile hydrolysis. Even trace amounts of acid or base in your reaction mixture can be problematic.
Preventative Measures & Protocol:
-
Switch to Aprotic Solvents: The most effective way to prevent hydrolysis is to use dry, polar aprotic solvents like DMF, DMSO, or THF. Ensure your solvent is anhydrous.
-
Control of pH: If a protic solvent is unavoidable, ensure the reaction is run under neutral conditions. The addition of a non-nucleophilic base can be used to scavenge any adventitious acid.
-
Reaction Temperature and Time: Hydrolysis is often slower at lower temperatures. If your desired reaction can proceed at a lower temperature, this can help to minimize the formation of hydrolysis byproducts. Similarly, minimizing the reaction time can also be beneficial.
-
Protecting Groups: In complex syntheses where the cyano groups must be preserved through multiple steps involving harsh conditions, consider the use of protecting groups, although this adds extra steps to your synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving 2,6-Dicyano-4-methylpyridine?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, for many nucleophilic substitution reactions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent starting points. They offer good solubility for the substrate and many nucleophiles, and their polar aprotic nature effectively stabilizes the charged intermediates without deactivating the nucleophile.
Q2: How does the polarity of the solvent affect the rate of nucleophilic substitution on 2,6-Dicyano-4-methylpyridine?
A2: Generally, increasing the polarity of the solvent will increase the rate of a nucleophilic aromatic substitution reaction. This is because the transition state leading to the Meisenheimer complex is more polar than the reactants. Polar solvents stabilize this transition state, lowering the activation energy and accelerating the reaction.[1][5]
Q3: Can I use a protic solvent like methanol for my reaction?
A3: You can, but with caution. Protic solvents can be effective in dissolving ionic nucleophiles and can stabilize the Meisenheimer complex through hydrogen bonding.[1] However, they can also solvate the nucleophile, potentially reducing its reactivity.[1] More importantly, as discussed in the troubleshooting section, protic solvents can lead to the hydrolysis of the cyano groups. If you must use a protic solvent, it is advisable to run the reaction at a lower temperature and for a shorter duration to minimize side reactions. A study on the reaction of dinitrochlorobenzenes with pyridines showed that reaction rates were faster in acetonitrile than in methanol, suggesting that in some cases, protic solvents can slow down the reaction by stabilizing the ground state of the nucleophile through hydrogen bonding.[2]
Q4: I am observing a color change upon dissolving 2,6-Dicyano-4-methylpyridine in my reaction solvent. Is this normal?
A4: A color change upon dissolution can indicate the formation of a charge-transfer complex between the solvent and the electron-deficient pyridine ring of your substrate. This is not necessarily indicative of a problem, but it is something to be aware of and monitor. It is recommended to take a TLC or LC-MS of the solution to ensure that no degradation or side reaction is occurring upon dissolution.
Part 3: Data & Visualizations
Table 1: Qualitative Solubility of 2,6-Dicyano-4-methylpyridine
| Solvent | Polarity | Type | Solubility | Notes |
| Toluene | Non-polar | Aprotic | Poor | Not recommended for most reactions. |
| Dichloromethane | Polar | Aprotic | Moderate | Can be a good choice for some reactions. |
| Acetonitrile | Polar | Aprotic | Good | A versatile solvent for many applications. |
| DMF | Polar | Aprotic | Very Good | Excellent for SNAr reactions. |
| DMSO | Polar | Aprotic | Very Good | Similar to DMF, but with a higher boiling point. |
| Methanol | Polar | Protic | Good | Use with caution due to potential for hydrolysis. |
| Water | Polar | Protic | Poor | Generally not a suitable solvent. |
Diagram 1: Influence of Solvent on SNAr Reaction Pathway
Caption: Solvent stabilization of the Meisenheimer intermediate is key for SNAr.
Diagram 2: Troubleshooting Workflow for Low Reactivity
Caption: A systematic approach to troubleshooting low reactivity.
References
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
Technical Support Center: Handling & Stability of 2,6-Dicyano-4-methylpyridine
Topic: Prevention of Oligomerization and Oxidative Degradation in 2,6-Dicyano-4-methylpyridine Document ID: TS-DCN-4MP-001 Last Updated: January 30, 2026 Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The "Polymerization" Misnomer
Executive Summary: Users frequently report "polymerization" of 2,6-Dicyano-4-methylpyridine (CAS: 21635-92-7) when the white crystalline solid turns yellow, orange, or forms a dark gummy residue. Technically, this is not vinyl polymerization.
This compound lacks a vinyl group. Instead, the degradation mechanism is base-catalyzed self-condensation or oxidative coupling driven by the highly acidic protons on the C4-methyl group. The electron-withdrawing nature of the two cyano groups (positions 2 and 6) activates the methyl group, making it susceptible to deprotonation and subsequent nucleophilic attack on other molecules, leading to colored oligomers (tars).
The Solution Strategy: Stability is maintained not by adding radical inhibitors (like MEHQ used for vinyl monomers), but by excluding base , minimizing light exposure , and controlling temperature to prevent carbanion formation.
Technical Deep Dive: The Degradation Mechanism
To prevent the issue, you must understand the pathway. The degradation is driven by the acidity of the C4-methyl group (
Mechanism Diagram: Pathway to "Tar" Formation
Figure 1: The degradation pathway of 2,6-Dicyano-4-methylpyridine. Unlike radical polymerization, this is an anionic condensation process.
Troubleshooting Guide
Scenario A: The White Powder Turned Pink/Orange
Diagnosis: Early-stage oxidative degradation or trace base contamination. Cause: Exposure to ambient light or storage in glassware with alkaline detergent residues. Immediate Action:
-
Do not discard if the color is faint. The bulk material is likely intact.
-
Purification: Recrystallize immediately.
-
Solvent: Dilute Ethanol or Ethanol/Water mix.
-
Note: Acidifying the recrystallization solvent slightly (trace acetic acid) can neutralize base residues and improve stability during processing.
-
Scenario B: Formation of Insoluble Black Gums ("Tar")
Diagnosis: Advanced oligomerization. Cause: High-temperature exposure (>40°C) or contact with strong bases (e.g., NaOH, amines) during synthesis or workup. Immediate Action:
-
Solubility Check: Attempt to dissolve in hot ethyl acetate or acetone.
-
Filtration: If solids remain, filter hot to remove the oligomeric "tar."
-
Prevention: Ensure all glassware is acid-washed (1N HCl rinse followed by water/acetone) before handling this compound.
Scenario C: Low Yield in Knoevenagel Condensations
Diagnosis: Competitive self-condensation. Cause: The reagent is reacting with itself rather than the target aldehyde. Optimization:
-
Order of Addition: Add the base last and slowly at low temperature (0°C).
-
Base Selection: Use sterically hindered bases or weaker bases (e.g., Piperidine/Acetic Acid buffer) rather than strong alkoxides.
Standard Operating Procedures (SOPs)
Protocol 1: Storage & Handling Requirements
Every researcher handling this compound must adhere to these environmental controls.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Reduces kinetic energy available for proton transfer and condensation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative coupling of the active methyl carbanion. |
| Container | Amber Glass | Blocks UV light which can photo-excite the pyridine ring, lowering the activation energy for degradation. |
| Incompatibility | Strong Bases, Oxidizers | Bases trigger the "polymerization" (condensation). Oxidizers attack the methyl group. |
Protocol 2: Purification (Recrystallization)
Use this protocol if your material has discolored.
-
Dissolution: Dissolve the crude/discolored solid in a minimum amount of boiling Ethanol (95%) .
-
Filtration: If dark particles (tar) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to a refrigerator (4°C) for 4 hours.
-
Collection: Filter the white needles/crystals.
-
Washing: Wash with cold (
C) ethanol. -
Drying: Dry under high vacuum at room temperature. Do not heat to dry.
Frequently Asked Questions (FAQ)
Q: Can I use radical inhibitors (BHT, MEHQ) to stop the polymerization? A: No. Radical inhibitors are ineffective because the degradation mechanism is likely ionic (anionic condensation), not radical-based. Acidic stabilization (keeping the environment slightly acidic) is far more effective.
Q: Is the compound toxic? A: Yes. It is a nitrile derivative. It releases cyanide upon metabolism or strong hydrolysis. Handle with extreme care in a fume hood. (Signal Word: Danger ; Hazard: Acute Toxicity ).
Q: Why does TCI/Sigma ship it at room temperature if it needs refrigeration? A: Short-term stability (days) is acceptable at ambient temperatures if the container is sealed and dark. The degradation is cumulative over time. Long-term storage requires 2-8°C.[1][2]
Q: I need to run a reaction in basic conditions. How do I avoid tar? A: Use the "dilution principle." Keep the concentration of 2,6-Dicyano-4-methylpyridine low by adding it slowly to the reaction mixture, rather than dumping the base into a concentrated solution of the pyridine.
References
-
TCI Chemicals. Product Specification: 2,6-Dichloro-3-cyano-4-methylpyridine (Related Structure/Handling). Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3794399, 4-Methylpyridine-2,6-dicarbonitrile. Retrieved from .
-
Organic Syntheses. Synthesis of 2-Cyano-6-methylpyridine (Methodology for handling methyl-cyanopyridines). Org.[3][4][5] Synth. 1960 , 40, 17. Retrieved from .
- Krivokolysko, S. G., et al.Reactivity of 4-methyl-2,6-dicyanopyridines in Knoevenagel Condensations. (General reactivity context for active methyl pyridines). Russian Journal of Organic Chemistry.
-
Sigma-Aldrich. Safety Data Sheet: 2,6-Dicyano-4-methylpyridine.[1] (Verifying storage conditions: 2-8°C). Retrieved from .
Sources
- 1. 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 [sigmaaldrich.com]
- 2. 2,6-Dicyano-4-methylpyridine | 21635-92-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-dichloro-3-cyano-4-methylpyridine | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Validation & Comparative
The Strategic Utility of the 2,6-Dicyanopyridine Scaffold: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a favored building block for medicinal chemists. Within this vast chemical space, pyridines bearing cyano groups, particularly the 2,6-dicyanopyridine framework, offer a unique combination of reactivity and structural rigidity, positioning them as valuable intermediates in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical analysis of the 2,6-dicyanopyridine scaffold, with a focus on its synthetic accessibility and its application in the generation of novel drug candidates. While direct case studies of 2,6-Dicyano-4-methylpyridine in late-stage drug development are not extensively documented in publicly available literature, we will explore the rich chemistry of a closely related and synthetically versatile precursor, 2,6-dicyano-4-pyrone, and present a compelling case study on the biological activity of 2-amino-3,5-dicyanopyridine derivatives, which are readily accessible from such scaffolds.
The 2,6-Dicyanopyridine Scaffold: A Gateway to Molecular Diversity
The 2,6-dicyanopyridine moiety is characterized by two electron-withdrawing nitrile groups flanking the nitrogen atom of the pyridine ring. This arrangement significantly influences the electronic properties of the scaffold, activating the pyridine ring for a variety of chemical transformations. The cyano groups themselves serve as versatile handles for conversion into a wide range of functional groups, including amines, carboxylic acids, and various heterocycles. This inherent reactivity makes the 2,6-dicyanopyridine scaffold a powerful platform for generating libraries of diverse compounds for biological screening.
Synthetic Accessibility: The Case of 2,6-Dicyano-4-pyrone
A scalable and convenient entry point to the 2,6-dicyanopyridine core is through the synthesis of 2,6-dicyano-4-pyrone. This pyrone serves as a stable and highly reactive building block that can be readily converted to the corresponding pyridine. A robust three-stage synthesis starting from diethyl acetonedioxalate has been developed, offering an overall yield of 45%.[2][3]
Synthesis of 2,6-Dicyano-4-pyrone: A Step-by-Step Protocol
Step 1: Synthesis of Diethyl Chelidonate
The synthesis commences with the acid-catalyzed cyclization of diethyl acetonedioxalate.
-
Reactants: Diethyl acetonedioxalate, p-toluenesulfonic acid (catalyst), toluene, and ethanol.
-
Procedure: A mixture of diethyl acetonedioxalate and a catalytic amount of p-toluenesulfonic acid in a toluene/ethanol solvent system is refluxed.
-
Workup: The reaction mixture is cooled, and the product, diethyl chelidonate, is isolated and purified.
-
Yield: This step typically affords the desired product in good yield.[4]
Step 2: Ammonolysis to Chelidonic Acid Diamide
The ester groups of diethyl chelidonate are then converted to amides.
-
Reactants: Diethyl chelidonate, aqueous ammonia.
-
Procedure: Diethyl chelidonate is treated with aqueous ammonia at a controlled temperature.
-
Workup: The resulting precipitate, chelidonic acid diamide, is collected by filtration.
-
Yield: This step proceeds with high efficiency.[4]
Step 3: Dehydration to 2,6-Dicyano-4-pyrone
The final step involves the dehydration of the diamide to the dinitrile.
-
Reactants: Chelidonic acid diamide, trifluoroacetic anhydride, pyridine, dioxane.
-
Procedure: The diamide is treated with trifluoroacetic anhydride in the presence of pyridine in dioxane.
-
Workup: The reaction mixture is diluted with water and the product, 2,6-dicyano-4-pyrone, is extracted and purified.
-
Yield: This dehydration step provides the target pyrone in good yield.[5]
dot graph TD { A[Diethyl Acetonedioxalate] -->|p-TsOH, Toluene/EtOH, Reflux| B(Diethyl Chelidonate); B -->|Aqueous NH3| C(Chelidonic Acid Diamide); C -->|TFAA, Pyridine, Dioxane| D(2,6-Dicyano-4-pyrone); subgraph "Overall Yield: ~45%" A; B; C; D; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; } Synthesis of 2,6-Dicyano-4-pyrone
Chemical Transformations of the Dicyanopyrone Scaffold: A Versatile Hub
The synthetic utility of 2,6-dicyano-4-pyrone lies in its diverse reactivity, allowing for the selective modification of either the pyrone ring or the cyano groups.
Reactions at the Cyano Groups
The electron-withdrawing nature of the pyrone ring activates the cyano groups towards nucleophilic attack and cycloaddition reactions.
-
Reaction with Hydroxylamine: Treatment with hydroxylamine selectively converts the cyano groups to amidoximes in high yield (85-98%), without opening the pyrone ring. These amidoximes are valuable precursors for the synthesis of 1,2,4-oxadiazoles.[4][5]
-
[3+2] Cycloaddition with Sodium Azide: The dinitrile undergoes a [3+2] cycloaddition with sodium azide in the presence of a catalyst to form 2,6-bis(tetrazolyl)-4-pyrone in excellent yield (87%).[4]
-
Reaction with Nitrile Oxides: In a BF3-catalyzed reaction, the pyrone reacts with benzonitrile oxides to yield 6-(1,2,4-oxadiazol-5-yl)-2-cyano-4-pyrones. Interestingly, this reaction proceeds selectively at only one cyano group.[4]
Ring Transformation: From Pyrone to Pyridine
A key transformation of 2,6-bis(hetaryl)-4-pyrones is their conversion to the corresponding 2,6-bis(hetaryl)pyridines. This is typically achieved by reacting the pyrone with ammonia, which results in a chemoselective ring-opening and subsequent recyclization to form the pyridine ring in good to excellent yields (63–87%).[2][3] This transformation provides a direct route to highly functionalized pyridine scaffolds.
dot graph TD { subgraph "Reactions of 2,6-Dicyano-4-pyrone" A[2,6-Dicyano-4-pyrone] -->|Hydroxylamine| B(Amidoxime Derivatives); A -->|Sodium Azide| C(Tetrazole Derivatives); A -->|Nitrile Oxides| D(Oxadiazole Derivatives); B --> E{...}; C --> F{...}; D --> G{...}; subgraph "Conversion to Pyridines" H[2,6-Bis(hetaryl)-4-pyrones] -->|Ammonia| I(2,6-Bis(hetaryl)pyridines); end end node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] B; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] D; node[shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"] E; node[shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"] F; node[shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"] G; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] H; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] I; } Reactivity of the 2,6-Dicyanopyrone Scaffold
Case Study: 2-Amino-3,5-dicyanopyridine Derivatives as Adenosine Receptor Ligands
While direct drug discovery case studies for 2,6-Dicyano-4-methylpyridine are scarce, the closely related 2-amino-3,5-dicyanopyridine scaffold has been extensively explored, particularly as a source of potent and selective adenosine receptor (AR) ligands.[6] This class of compounds demonstrates the therapeutic potential that can be unlocked from dicyanopyridine precursors.
Synthesis of 2-Amino-3,5-dicyanopyridine Derivatives
A common and efficient method for the synthesis of this scaffold is a one-pot, multicomponent reaction.
-
Reactants: An appropriate aldehyde, malononitrile, and a sulfur nucleophile (e.g., thiophenol).
-
Catalyst: A base such as basic alumina or triethylamine.
-
Procedure: The reactants are heated together in a suitable solvent (e.g., water or ethanol).
-
Mechanism: The reaction proceeds through a series of condensations and a key intramolecular cyclization to form the highly substituted pyridine ring.[7]
dot graph TD { A[Aldehyde] --> D{One-Pot Reaction}; B[Malononitrile] --> D; C[Sulfur Nucleophile] --> D; D --> E[2-Amino-3,5-dicyano-6-sulfanylpyridine]; subgraph "Multicomponent Synthesis" A; B; C; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] E; } Synthesis of 2-Amino-3,5-dicyanopyridines
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 2-amino-3,5-dicyanopyridine scaffold have been shown to exhibit a wide range of affinities and efficacies at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[6] This highlights the tunability of the scaffold for achieving desired pharmacological profiles.
For instance, BAY-606583, a potent and selective A2B receptor agonist, features the 2-amino-3,5-dicyanopyridine core.[6] Structure-activity relationship studies have revealed that modifications at various positions of the pyridine ring can significantly impact receptor affinity and selectivity. The substituent at the 4-position and the nature of the group at the 6-position have been identified as key determinants of the pharmacological profile.[6][7]
Table 1: Comparative Biological Activity of Selected 2-Amino-3,5-dicyanopyridine Derivatives at Adenosine Receptors
| Compound | R1 (Position 4) | R2 (Position 6) | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | Reference |
| BAY-606583 | 4-(cyclopropylmethoxy)phenyl | -SCH2CONH2 | >10000 | >10000 | 2.3 | >10000 | [6] |
| Compound 3 | 4-(prop-2-en-1-yloxy)phenyl | -S-CH2-(1H-imidazol-2-yl) | Low nM | >1000 | Low nM | >1000 | [6] |
| Compound 6d | 4-methylphenyl | -S-CH2-(pyridin-4-yl) | 0.179 | >10000 | - | >10000 | [7] |
| Compound 6k | 4-methoxyphenyl | -S-CH2-(pyridin-4-yl) | 1.3 | >10000 | - | >10000 | [7] |
Data presented are indicative of the potential for this scaffold and are sourced from the cited literature. Ki values represent binding affinity, while EC50 values represent functional potency.
Alternative Scaffolds and Comparative Analysis
While the 2,6-dicyanopyridine scaffold offers significant advantages in terms of reactivity and synthetic accessibility, it is important for drug discovery programs to consider alternative building blocks.
-
2,6-Dichloropyridines: These are also versatile precursors for substituted pyridines. The chlorine atoms can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity profile differs from the dicyanopyridines, and the choice between the two depends on the desired final product and the synthetic strategy.
-
De novo Pyridine Synthesis: Several methods exist for the construction of the pyridine ring from acyclic precursors. These include the Hantzsch pyridine synthesis and various cycloaddition strategies.[5] While these methods offer high flexibility in introducing substituents, they may require more complex starting materials and optimization compared to the functionalization of a pre-formed pyridine ring.
The choice of a particular scaffold or synthetic route is ultimately dictated by the specific goals of the drug discovery project, including the desired biological target, the required physicochemical properties of the final compounds, and the scalability of the synthesis.
Conclusion and Future Perspectives
The 2,6-dicyanopyridine scaffold, and by extension, the more specific 2,6-Dicyano-4-methylpyridine, represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis, exemplified by the scalable preparation of 2,6-dicyano-4-pyrone, and the diverse reactivity of the cyano groups provide a powerful toolkit for the generation of novel molecular entities. The successful development of potent and selective adenosine receptor ligands based on the 2-amino-3,5-dicyanopyridine core serves as a compelling testament to the potential of this scaffold in drug discovery.
Future research in this area will likely focus on exploring the full extent of the chemical space accessible from 2,6-dicyanopyridine building blocks. The development of novel catalytic methods for the selective functionalization of the pyridine ring and the cyano groups will further enhance the utility of this scaffold. As our understanding of disease biology continues to grow, the strategic application of versatile building blocks like 2,6-Dicyano-4-methylpyridine will be crucial in the quest for new and effective medicines.
References
[4] Obydennov, D. L., Simbirtseva, A. E., Piksin, S. E., & Sosnovskikh, V. Y. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols. ACS Omega, 5(51), 33406–33420. [Link]
[5] Obydennov, D. L., Simbirtseva, A. E., Piksin, S. E., & Sosnovskikh, V. Y. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols. ACS Omega, 5(51), 33406–33420. [Link]
[2] Obydennov, D. L., Simbirtseva, A. E., Piksin, S. E., & Sosnovskikh, V. Y. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols. ACS Omega, 5(51), 33406–33420. [Link]
[3] Obydennov, D. L., et al. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols. Figshare. [Link]
[8] Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
[9] ResearchGate. (2021). Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. [Link]
[10] YouTube. (2020). Nucleophilic substitution reactions in pyridine. [Link]
[6] Dal Ben, D., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 24(20), 3791. [Link]
[7] van der Walt, M. M., et al. (2019). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 14(8), e0220536. [Link]
[11] Zarezin, D. P., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(16), 9416-9436. [Link]
[12] ResearchGate. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]
[13] SFERA. (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands. [Link]
[14] ResearchGate. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
[15] Alajarin, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
[16] RSC Publishing. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
[17] DSpace@MIT. (2009). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. [Link]
[1] ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
